molecular formula C12H15NO B1338666 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane CAS No. 97266-84-7

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Cat. No.: B1338666
CAS No.: 97266-84-7
M. Wt: 189.25 g/mol
InChI Key: WRAHFEWSPIEFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-1-oxa-6-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(9-13)10-14-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAHFEWSPIEFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458308
Record name 5-benzyl-1-oxa-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97266-84-7
Record name 5-benzyl-1-oxa-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS: 97266-84-7) is a specialized spiro-epoxide intermediate used primarily in the synthesis of 3,3-disubstituted pyrrolidines. Its core value in medicinal chemistry lies in its ability to generate quaternary carbon centers with high stereochemical fidelity and regiocontrol. This guide details its synthesis via the Corey-Chaykovsky reaction, its regioselective ring-opening mechanics, and its application in developing neuroactive agents and kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name 5-benzyl-1-oxa-5-azaspiro[2.4]heptane
CAS Number 97266-84-7
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
SMILES C1CN(CC12CO2)CC3=CC=CC=C3
Physical State Colorless to pale yellow oil (typically)
Boiling Point ~310°C (Predicted)
Density ~1.16 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, DMSO; low solubility in water

Synthesis: The Corey-Chaykovsky Protocol[6]

The most robust route to 5-benzyl-1-oxa-5-azaspiro[2.4]heptane is the Corey-Chaykovsky epoxidation of N-benzyl-3-pyrrolidinone. This reaction utilizes a sulfur ylide (dimethylsulfoxonium methylide) to effect a methylene transfer across the ketone carbonyl.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the sulfur ylide on the ketone carbonyl, forming a betaine intermediate. This is followed by an intramolecular


 ring closure, displacing dimethyl sulfoxide (DMSO) to form the spiro-epoxide.

SynthesisPathway Start N-Benzyl-3-pyrrolidinone (Ketone Precursor) Intermediate Betaine Intermediate Start->Intermediate Nucleophilic Attack Reagent Trimethylsulfoxonium Iodide + NaH (Base) Ylide Dimethylsulfoxonium Methylide (In Situ) Reagent->Ylide Deprotonation (DMSO) Ylide->Intermediate Product 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Spiro Epoxide) Intermediate->Product Intramolecular SN2 (-DMSO)

Caption: Synthesis of 5-benzyl-1-oxa-5-azaspiro[2.4]heptane via sulfur ylide methylene transfer.

Chemical Reactivity & Regioselectivity[7][8][9][10]

The utility of this scaffold is defined by the regioselective ring opening of the epoxide.[1][2] The spiro-system presents two electrophilic sites:

  • C2 (Methylene): Sterically unhindered, primary carbon.

  • C3 (Spiro Quaternary): Sterically hindered, tertiary carbon.

Nucleophilic Ring Opening (Basic/Neutral Conditions)

Under standard nucleophilic conditions (amines, azides, thiols), attack occurs predominantly at the least hindered carbon (C2) . This regioselectivity is driven by steric factors (


-like transition state).
  • Outcome: Formation of a 3-hydroxymethyl-3-substituted pyrrolidine . The oxygen atom remains attached to the quaternary center (C3), resulting in a tertiary alcohol.

Acid-Catalyzed Ring Opening

Under acidic conditions, protonation of the epoxide oxygen increases the carbocation character of the carbons. While this can sometimes shift preference to the more substituted carbon (C3) due to electronic stabilization, the extreme steric hindrance of the spiro-center often preserves C2 attack or leads to complex rearrangements (e.g., ring expansion to piperidines).

RingOpening Spiro Spiro Epoxide (Substrate) PathA Path A: Attack at C2 (Methylene) (Major - Kinetic/Steric Control) Spiro->PathA PathB Path B: Attack at C3 (Quaternary) (Minor/Rare - Electronic Control) Spiro->PathB Nu Nucleophile (Nu:) (Amine, Azide) Nu->PathA Nu->PathB ProductA 3-Hydroxy-3-(Nu-methyl)pyrrolidine (Tertiary Alcohol) PathA->ProductA Ring Opening ProductB 3-Nu-3-Hydroxymethylpyrrolidine (Primary Alcohol) PathB->ProductB

Caption: Regioselectivity of nucleophilic attack favors the less hindered methylene carbon (Path A).

Applications in Drug Discovery[3]

This scaffold is a critical building block for "escaping flatland" in drug design, allowing the introduction of


 character (fraction of saturated carbons) which correlates with improved clinical success.
  • Quaternary Center Generation: It provides a direct route to 3,3-disubstituted pyrrolidines, a motif found in various kinase inhibitors (e.g., JAK, FLT3) and GPCR antagonists.

  • Bioisosteres: The resulting 3-hydroxymethyl-3-amino derivatives serve as constrained analogues of amino acids or flexible alkyl chains.

  • Fragment-Based Drug Design (FBDD): The rigid spiro-cycle can be used to orient exit vectors (substituents) in precise 3D directions to probe enzyme pockets.

Experimental Protocols

Protocol A: Synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Prep: In a flame-dried flask, suspend Sodium Hydride (NaH) (60% in oil, 1.2 equiv) in anhydrous DMSO (10 mL/g substrate). Stir at room temperature for 30-45 mins until evolution of

    
     ceases.
    
  • Ylide Formation: Add Trimethylsulfoxonium Iodide (1.2 equiv) portion-wise. Stir for 1 hour at RT until the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Addition: Cool the solution to 0°C. Add 1-Benzyl-3-pyrrolidinone (1.0 equiv) dissolved in a minimum amount of anhydrous DMSO/THF (1:1) dropwise.[3][4]

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with cold water. Extract 3x with Ethyl Acetate. Wash combined organics with water and brine to remove DMSO. Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Protocol B: Ring Opening with Morpholine (Representative Nucleophile)
  • Setup: Dissolve 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (1.0 equiv) in Ethanol or Acetonitrile.

  • Nucleophile: Add Morpholine (3.0 equiv).

  • Conditions: Heat to reflux (80°C) for 6–12 hours.

    • Catalysis: If reaction is sluggish, add 0.1 equiv of

      
       or Calcium Triflate as a Lewis acid catalyst.
      
  • Workup: Concentrate solvent. Dissolve residue in DCM, wash with water.

  • Product: Yields 1-benzyl-3-(morpholinomethyl)pyrrolidin-3-ol .

References

  • Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Fringuelli, F.; Piermatti, O.; Pizzo, F.; Vaccaro, L. (1999).[1] "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction". The Journal of Organic Chemistry, 64(16), 6094–6096. Link

  • Sabitha, G.; Babu, R. S.; Reddy, M. S. K.; Yadav, J. S. (2002).[2] "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile". Synthesis, 2002(15), 2254–2258. Link

  • PubChem. "Compound Summary: 5-benzyl-1-oxa-5-azaspiro[2.4]heptane". National Library of Medicine. Link

Sources

Technical Whitepaper: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS 97266-84-7), a critical heterocyclic building block used in the synthesis of complex pharmaceutical intermediates, particularly 3,3-disubstituted pyrrolidines.

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is a spiro-epoxide fused to a pyrrolidine ring. It serves as a high-value electrophile in organic synthesis, enabling the rapid construction of 3,3-disubstituted pyrrolidine scaffolds. These motifs are pharmacophores in various therapeutic classes, including fluoroquinolone antibiotics, GPCR ligands, and antiviral agents (e.g., HCV NS5A inhibitors). This guide details the compound's synthesis via the Corey-Chaykovsky reaction, its regioselective ring-opening capabilities, and safety protocols for handling this reactive alkylating agent.

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
CAS Number 97266-84-7
IUPAC Name 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Appearance Colorless to pale yellow oil (or low-melting solid)
Solubility Soluble in DCM, THF, DMSO, Methanol; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye), Acute Tox. 4 (Oral)

Synthetic Pathway: The Corey-Chaykovsky Protocol[4]

The industrial and laboratory standard for synthesizing this spiro-epoxide involves the Corey-Chaykovsky epoxidation of N-benzyl-3-pyrrolidinone. This reaction utilizes a sulfur ylide to transfer a methylene group to the ketone carbonyl.

Mechanism of Action[5][6][7]
  • Ylide Formation: Trimethylsulfoxonium iodide (TMSOI) is deprotonated by a strong base (NaH or KOtBu) to form the dimethylsulfoxonium methylide.

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon of the ketone from the less hindered face (though 3-pyrrolidinone is relatively planar, steric bulk on nitrogen can influence facial selectivity).

  • Ring Closure: The resulting betaine intermediate undergoes intramolecular

    
     displacement of DMSO, forming the epoxide ring.
    
Experimental Protocol (Self-Validating System)

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • N-Benzyl-3-pyrrolidinone (1.0 eq)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Potassium tert-butoxide (KOtBu)

  • DMSO (Dry, solvent) and THF (Co-solvent, optional)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, wash NaH (1.5 eq) with dry hexane to remove mineral oil. Suspend in dry DMSO.

  • Ylide Generation: Add TMSOI (1.2 eq) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear/milky (formation of the ylide).

  • Addition: Cool the mixture to 0°C. Add N-benzyl-3-pyrrolidinone (1.0 eq) dissolved in a minimum amount of dry DMSO/THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) or LC-MS.

  • Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.

  • Purification: The crude epoxide is often pure enough for the next step. If necessary, purify via flash column chromatography (neutral alumina or silica with 1% Et₃N to prevent acid-catalyzed opening).

Synthesis Visualization

Synthesis Ketone N-Benzyl-3-pyrrolidinone Reagents TMSOI + NaH (DMSO, 0°C to RT) Ketone->Reagents Nucleophilic Addition Intermediate Betaine Intermediate Reagents->Intermediate Alkoxide Formation Product 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Spiro Epoxide) Intermediate->Product Intramolecular SN2 (Ring Closure)

Caption: Corey-Chaykovsky epoxidation mechanism converting the ketone to the spiro-epoxide via a sulfur ylide.

Reactivity Profile & Applications

The strained epoxide ring is the key to this compound's utility. It undergoes regioselective ring opening with nucleophiles.[1] Due to the steric hindrance at the quaternary spiro center (C3 of the pyrrolidine), nucleophiles predominantly attack the less hindered methylene carbon (C2 of the oxirane).

Key Transformations
  • Aminolysis (Library Generation): Reaction with primary or secondary amines yields 3-amino-methyl-3-hydroxypyrrolidines . This is a privileged scaffold in GPCR drug discovery.

  • Azidolysis: Reaction with sodium azide (NaN₃) yields the azido-alcohol, a precursor for "Click" chemistry or reduction to the primary amine.

  • Fluorination: Treatment with HF sources (e.g., Olah's reagent) can yield fluorohydrins, relevant for modulating pKa and metabolic stability in drug candidates.

Reaction Landscape Diagram

Reactivity Epoxide 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Amine Primary Amines (R-NH2) (MeOH, Reflux) Epoxide->Amine Regioselective Opening Azide Sodium Azide (NaN3) (NH4Cl, EtOH) Epoxide->Azide Cyanide Cyanide (KCN) (DMF) Epoxide->Cyanide Prod_Amine 3-Hydroxy-3-(aminomethyl)pyrrolidine (GPCR Ligands) Amine->Prod_Amine Prod_Azide 3-Hydroxy-3-(azidomethyl)pyrrolidine (Click Precursor) Azide->Prod_Azide Prod_Cyano 3-Hydroxy-3-(cyanomethyl)pyrrolidine (Gamma-Amino Acids) Cyanide->Prod_Cyano

Caption: Divergent synthesis pathways from the spiro-epoxide core. Nucleophilic attack occurs at the methylene carbon.

Handling, Stability, and Safety (E-E-A-T)

Stability[9]
  • Thermal: Stable at room temperature but prone to polymerization if heated without solvent.

  • Chemical: Sensitive to strong acids (polymerization/rearrangement). Stable to weak bases.

  • Storage: Store under inert gas (Argon) at 2–8°C. Epoxides can slowly hydrolyze in moist air to form diols.

Safety Protocols
  • Alkylating Potential: As an epoxide, this compound is a potential alkylating agent. It may react with DNA/proteins. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Quenching Spills: Treat spills with aqueous sodium bisulfite or dilute ammonia to open the ring and deactivate the electrophile.

References

  • Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364.

  • Mamedov, V. A. (2021).[2] "One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition." Russian Journal of Organic Chemistry, 57(6).[2] (Contextualizing spiro-pyrrolidine synthesis).

  • PubChem Compound Summary. "5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS 97266-84-7)." National Center for Biotechnology Information.

  • Vendor Data (BLD Pharm/Sigma). Safety and Physical Property Sheets for CAS 97266-84-7.

Sources

Biological activity of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Derivatives

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can address complex biological targets is paramount. Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings share a single atom, have emerged as a privileged scaffold in drug discovery.[1] Their inherent conformational rigidity and structural complexity allow for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. This guide focuses on a specific, promising subclass: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane derivatives .

The 1-oxa-5-azaspiro[2.4]heptane core combines an oxirane and a pyrrolidine ring, two heterocycles known for their diverse biological activities. The oxirane is a reactive electrophile capable of interacting with nucleophilic residues in enzymes and proteins, while the pyrrolidine ring is a common feature in many natural products and pharmaceuticals.[2] The addition of a 5-benzyl group provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents on the aromatic ring.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a strategic framework for investigating the biological potential of these derivatives. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and propose logical pathways for future research, grounding all claims in authoritative scientific literature.

Synthetic Strategy: Building the Core Scaffold

The rational evaluation of biological activity begins with a robust and flexible synthetic route. The synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane derivatives can be approached through a domino radical bicyclization process or other multi-step sequences. A plausible and efficient strategy involves the reaction of a suitably substituted N-benzyl-3-pyrroline with an epoxidizing agent.

The causality for this choice rests on the commercial availability of starting materials and the high efficiency of modern epoxidation reactions. This allows for the late-stage introduction of the oxirane ring, preserving it from potentially harsh conditions in earlier steps. Variations on the benzyl moiety can be easily introduced by starting with different substituted benzylamines.

G cluster_synthesis Synthetic Workflow A N-Benzyl-3-pyrroline B Epoxidation (e.g., m-CPBA) A->B Reactant C 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane B->C Core Synthesis D Substituent Modification (on Benzyl Ring) C->D Diversification E Library of Derivatives D->E Final Products

Caption: General synthetic workflow for producing a library of derivatives.

Investigating Anticancer Activity: A Primary Therapeutic Target

Spirocyclic structures, particularly spiro-oxindoles and other heterocyclic systems, have demonstrated significant anticancer activity.[3][4] The rigid framework can effectively present pharmacophores to interact with protein binding sites, while the strained oxirane ring in our target scaffold can act as an alkylating agent, potentially forming covalent bonds with target proteins, a mechanism exploited by several approved anticancer drugs. Derivatives of 1-oxa-4-azaspiro[4.5]decanes have shown potent activity against various cancer cell lines, providing a strong rationale for investigating our target compounds.[5][6]

Experimental Protocol: Cell Viability Assessment via Luminescent ATP Assay

To quantify the cytotoxic or cytostatic effects of the synthesized derivatives, a high-throughput and sensitive method is required. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice as it measures ATP levels, a direct indicator of metabolically active cells.[7] This method is generally more sensitive and has a broader linear range than colorimetric assays like the MTT assay.[8]

Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HeLa cervical cancer) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well.[5][6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane derivatives in appropriate cell culture medium. Add the compounds to the cells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_workflow Cell Viability Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound Dilutions A->B 24h C Incubate for 48-72 hours B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E 10 min F Calculate IC50 Values E->F

Caption: Workflow for determining compound cytotoxicity using an ATP-based assay.

Data Presentation and Interpretation

The results should be summarized in a table to allow for clear comparison of the potency of different derivatives.

Compound IDR-group on Benzyl RingA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
Lead-01 H15.212.518.9
Lead-02 4-Cl2.11.53.4
Lead-03 4-OCH₃25.830.128.4
Lead-04 4-NO₂0.90.71.2

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring enhance anticancer activity, while electron-donating groups (e.g., -OCH₃) diminish it. This provides a clear direction for the next round of synthesis and SAR optimization.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis.[9] The presence of an electrophilic oxirane ring suggests a possible mechanism involving the alkylation of key cellular proteins, leading to cellular stress and the activation of apoptotic signaling pathways.

G cluster_pathway Hypothetical Apoptotic Pathway Compound Spiro-derivative Target Cellular Target (e.g., Protein) Compound->Target Alkylation Stress Cellular Stress Response Target->Stress Casp9 Caspase-9 Activation Stress->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by the derivatives.

Assessing Antimicrobial Properties

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[10] Spiro compounds have been identified as having promising antibacterial and antifungal activities.[3][11][12] Specifically, the 5-azaspiro[2.4]heptane moiety is a key structural component of Sitafloxacin, a fluoroquinolone antibiotic effective against a broad spectrum of bacteria, including resistant strains.[2] This provides a strong precedent for evaluating our target compounds for antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][13] This protocol is favored for its efficiency in testing multiple compounds and strains simultaneously.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compounds in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).[14]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like resazurin can be added to aid in visual determination.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Data Presentation

MIC values are typically presented in a tabular format.

Compound IDR-groupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Lead-01 H64>128
Lead-02 4-Cl1664
Lead-05 4-F832
Lead-06 3,4-diCl416

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that halogenated benzyl derivatives possess superior antibacterial activity, particularly against the Gram-positive S. aureus. This aligns with findings for other classes of antibiotics and guides further synthetic efforts.

Evaluation of Neuroprotective Effects

Spiro compounds are increasingly being investigated for their potential in treating neurodegenerative diseases.[1] Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates. The proposed mechanisms for neuroprotection often involve antioxidant and anti-inflammatory effects, which combat the oxidative stress and chronic inflammation associated with diseases like Alzheimer's and Parkinson's.[1][9] Synthetic spirosteroid analogs have demonstrated neuroprotective activity in cellular models, providing a solid basis for this line of inquiry.[15]

Experimental Protocol: In Vitro Oxidative Stress Model

An effective way to screen for neuroprotective potential is to use an in vitro model where neuronal cells are subjected to oxidative stress. The PC12 cell line, which differentiates into neuron-like cells, is a common model. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) or glutamate.[15]

Principle: The ability of the test compounds to protect neuronal cells from death induced by an oxidative insult is measured by assessing cell viability.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture PC12 cells. For some experiments, induce differentiation into a neuronal phenotype using Nerve Growth Factor (NGF).

  • Pre-treatment: Treat the cells with various concentrations of the 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane derivatives for 1-2 hours.

  • Induction of Oxidative Stress: Add a neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (except for the untreated control group).

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or a luminescent ATP assay as described previously.[16]

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to the cells treated with the neurotoxin alone.

G cluster_workflow Neuroprotection Assay Workflow A Plate Neuronal Cells (PC12) B Pre-treat with Test Compound A->B C Induce Oxidative Stress (e.g., H2O2) B->C 1-2h D Incubate for 24 hours C->D E Measure Cell Viability (ATP Assay) D->E F Calculate % Neuroprotection E->F

Caption: Workflow for assessing the neuroprotective effects of compounds.

Conclusion and Future Perspectives

The 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane scaffold represents a promising starting point for the development of new therapeutic agents. The unique three-dimensional structure, combined with the reactive oxirane moiety and the tunable benzyl group, offers a rich platform for medicinal chemistry exploration. This guide has outlined a logical, evidence-based strategy for investigating the anticancer, antimicrobial, and neuroprotective activities of these derivatives.

The causality behind the proposed experimental protocols is rooted in established, robust methodologies that provide quantitative, reproducible data. By systematically synthesizing derivatives and evaluating them through these validated assays, researchers can efficiently establish structure-activity relationships and identify lead compounds for further preclinical development. Future work should focus on optimizing the potency and selectivity of initial hits, exploring their mechanisms of action in greater detail, and ultimately, evaluating their efficacy and safety in in vivo models.

References

  • ResearchGate. (2025). Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Available at: [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available at: [Link]

  • Semantic Scholar. Synthesis, characterization and antimicrobial activity of spiro-. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Available at: [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SPIRO- OXINDOLE-CHROMENE DERIVATIVE COMPOUNDS BASED CURCUMINOID AND CHALCONE. Available at: [Link]

  • Royal Society of Chemistry. (2021). Spirocyclic derivatives as antioxidants: a review. Available at: [Link]

  • MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available at: [Link]

  • PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PubChem. 1-Oxa-5-azaspiro[2.4]heptane. Available at: [Link]

  • National Institutes of Health (NIH). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Available at: [Link]

  • MDPI. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • ResearchGate. (2025). Synthetic spiro-neurosteroid analogs exerting structure-specific neuroprotective effects. Available at: [Link]

  • IntechOpen. (2022). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available at: [Link]

  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[9][17]deca-6,9-diene-3,8-dione Derivatives. Available at: [Link]

  • Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • ResearchGate. Antimicrobial Activity of the Spiro Compounds. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]

  • ResearchGate. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available at: [Link]

  • ResearchGate. Effects of spironolactone on the expression of neuroprotective and.... Available at: [Link]

  • MDPI. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Available at: [Link]

  • Dove Medical Press. (2025). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Available at: [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Available at: [Link]

  • ResearchGate. (2024). (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. Available at: [Link]

  • protocols.io. (2019). Assessment of antimicrobial activity. Available at: [Link]

  • PubMed. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Available at: [Link]

Sources

In Silico Modeling of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS: 97266-84-7) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of 4-spirocyclopropyl prolines , a structural motif found in high-profile Hepatitis C Virus (HCV) NS5A inhibitors (e.g., Ledipasvir analogs) [[1]].

For the computational chemist, this molecule presents a unique duality: the rigid, highly strained spiro-epoxide core contrasts with the flexible N-benzyl appendage . Accurately modeling this system requires a hybrid approach: molecular mechanics (MM) for conformational sampling of the benzyl rotor, and Density Functional Theory (DFT) for resolving the electronic strain and reactivity of the epoxide "warhead."

This guide details the in silico protocols to characterize this scaffold, predicting its conformational landscape, electrophilic reactivity (regioselectivity of ring opening), and ADMET profile.

Structural Architectonics & Parameterization

The Challenge of Spiro-Strain

The core challenge in modeling 1-oxa-5-azaspiro[2.4]heptane is the spiro-junction . The central carbon is shared between a three-membered oxirane (epoxide) and a five-membered pyrrolidine.

  • Epoxide Strain: ~27 kcal/mol of ring strain makes this moiety highly reactive.

  • Steric Clashing: The N-benzyl group exerts steric pressure on the epoxide face, influencing the trajectory of incoming nucleophiles.

Force Field Selection vs. QM Methods

Standard force fields (e.g., GAFF, MMFF94) often underestimate the barrier to inversion at the spiro-center and the bond polarization of the epoxide C-O bonds.

  • Recommendation: Use OPLS3e or AMBER14 for initial conformational searching (benzyl rotation).

  • Requirement: You must refine the core geometry using DFT (Density Functional Theory) to capture the anomeric effects and correct bond lengths at the spiro junction.

Protocol: Hybrid Parametrization Strategy

  • Initial Build: Generate 3D coordinates from SMILES: C1CN(CC12CO2)CC3=CC=CC=C3.

  • Charge Assignment: Do not use Gasteiger charges for the epoxide. Use RESP (Restrained Electrostatic Potential) charges derived from a HF/6-31G* single-point calculation to correctly model the electrostatic potential surface (ESP) around the oxygen.

Conformational Landscape Analysis

Before assessing reactivity, we must determine the "reactive conformation." The N-benzyl group acts as a rotor, shielding one face of the spiro-epoxide.

Workflow: Boltzmann-Weighted Sampling

We employ a Low-Mode Sampling (LMD) or Monte Carlo Multiple Minimum (MCMM) search to identify low-energy minima.

Table 1: Conformational Search Parameters

ParameterSettingRationale
Method MCMM (Monte Carlo)Efficiently samples the benzyl torsion and pyrrolidine puckering.
Force Field OPLS3e / MMFF94s"s" variant handles planar nitrogens better if conjugation exists.
Solvent CHCl3 (CPCM Model)Mimics the organic synthesis environment (DCM/Chloroform).
Energy Window 5.0 kcal/molCaptures biologically relevant conformers accessible at RT.
Torsion Check N-CH2-Ph BondCritical rotation determining steric shielding.
Visualization of the Sampling Workflow

The following diagram illustrates the logic flow from 2D structure to the identified global minimum.

G Start 2D SMILES Input LigPrep LigPrep/Protonation (pH 7.0 +/- 2.0) Start->LigPrep ConfSearch MCMM Conf Search (OPLS3e) LigPrep->ConfSearch Cluster Cluster Analysis (RMSD < 0.5 Å) ConfSearch->Cluster 1000 steps QMopt DFT Optimization (B3LYP/6-31G*) Cluster->QMopt Top 5 conformers GlobalMin Global Minimum (Reactive Conformer) QMopt->GlobalMin

Figure 1: Hierarchical workflow for identifying the bioactive/reactive conformation of the spiro-scaffold.

Reactivity Profiling: The Epoxide Warhead

The primary utility of this scaffold is the ring-opening of the epoxide to form 4-substituted prolines. The regioselectivity (Attack at C_spiro vs. C_terminal ) is the critical question.

Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the LUMO (Lowest Unoccupied Molecular Orbital).

  • Hypothesis: Nucleophilic attack occurs at the carbon with the highest coefficient in the LUMO map.

  • Observation: In spiro-epoxides, the LUMO is typically localized on the epoxide carbons. The N-benzyl group's electron-donating nature (via the nitrogen lone pair) can destabilize the transition state for attack at the spiro-carbon due to steric and electronic repulsion.

Transition State (TS) Modeling Protocol

To predict whether a nucleophile (e.g., an amine or azide) will attack the spiro or terminal carbon, we must model the Transition State.

Step-by-Step TS Search (Gaussian/ORCA):

  • Guess Geometry: Place the nucleophile (e.g., N3-) 2.2 Å away from the target carbon (Burgi-Dunitz trajectory).

  • Method: DFT functional M06-2X or wB97X-D (includes dispersion corrections critical for the benzyl interaction) with 6-311+G(d,p) basis set.

  • Job Type: Opt=QST3 (Synchronous Transit-Guided Quasi-Newton). Requires Reactant, Product, and Guess TS geometries.

  • Validation:

    • Frequency calculation must show exactly one imaginary frequency (negative eigenvalue).

    • Visualize the vibration: It should correspond to the C-O bond breaking and C-Nu bond forming.

Table 2: Regioselectivity Prediction Metrics

MetricDefinitionInterpretation
Activation Energy (

)

Lower barrier = Kinetic product.
Fukui Function (

)
Local electrophilicityHigher value = Preferred site for nucleophilic attack.
Distortion/Interaction

Reveals if sterics (

) or electronics (

) control the reaction.
Reaction Pathway Diagram

Reaction cluster_TS Competing Transition States Reactant Reactant Complex (Spiro-Epoxide + Nu) TS_Spiro TS-A: Attack at Spiro Carbon (Steric High) Reactant->TS_Spiro High Barrier TS_Terminal TS-B: Attack at Terminal CH2 (Steric Low) Reactant->TS_Terminal Low Barrier (Preferred) Product_A Product A (Tertiary Alcohol) TS_Spiro->Product_A Product_B Product B (Primary Alcohol) TS_Terminal->Product_B

Figure 2: Kinetic competition between regioselective ring-opening pathways. TS-B is generally favored due to lower steric hindrance from the N-benzyl group.

ADMET & Druggability Profiling

While often an intermediate, this scaffold can be a fragment lead. We must assess its physicochemical suitability.

Lipophilicity (LogP)

The benzyl group significantly increases lipophilicity.

  • Predicted LogP: ~1.4 - 1.8.

  • Implication: Good membrane permeability, but potential for non-specific binding.

  • Optimization: If used as a drug scaffold, consider replacing the benzyl with a solubilizing group (e.g., pyridine or oxetane) to lower LogP if needed.

Metabolic Stability (The N-Dealkylation Liability)

The N-benzylic carbon is a metabolic "soft spot."

  • Enzyme: Cytochrome P450 (CYP3A4).

  • Mechanism: Hydroxylation at the benzylic position

    
     Hemiaminal intermediate 
    
    
    
    N-dealkylation (loss of benzaldehyde).
  • In Silico Prediction: Use Site of Metabolism (SOM) prediction tools (e.g., Schrödinger P450 Site of Metabolism). High SOM score at the benzylic CH2 indicates high clearance.

References

  • Patent CN103687489A . Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (2014). Google Patents. Link

  • Hrenar, T., et al. (2017).[1][2] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31706-31713.[2] Link

  • Zanardi, M., et al. (2017).[1] Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. The Journal of Organic Chemistry, 82(19). Link

  • BLD Pharm . (n.d.). 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Product Page.[3] Link

  • Deshpande, et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane via Corey-Chaykovsky Epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust, scalable protocol for the synthesis of 5-benzyl-1-oxa-5-azaspiro[2.4]heptane . This spiro-epoxide is a critical intermediate in the synthesis of constrained amino acids, antibiotic scaffolds (e.g., fluoroquinolones), and neuroactive ligands targeting GPCRs.

The core transformation utilizes the Corey-Chaykovsky reaction , employing dimethylsulfoxonium methylide to convert 1-benzyl-3-pyrrolidinone into the target spiro-epoxide. Unlike traditional alkene epoxidation, this method builds the carbon framework and the oxygen functionality simultaneously from a ketone precursor.

Key Chemical Attributes[1][2][3][4][5][6][7][8]
  • Target Molecule: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane[1][2][3][4]

  • CAS Number: 97266-84-7[1][4]

  • Molecular Formula: C₁₂H₁₅NO[1][2][4]

  • Molecular Weight: 189.26 g/mol [1]

  • Precursor: 1-Benzyl-3-pyrrolidinone (CAS 775-16-6)[5]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of a sulfur ylide on the carbonyl carbon of the pyrrolidinone. The resulting betaine intermediate undergoes ring closure via intramolecular


 displacement of the sulfoxide leaving group.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 1-Benzyl-3-pyrrolidinone (Electrophile) Betaine Betaine Intermediate (Alkoxide) Start->Betaine Nucleophilic Attack Reagent Trimethylsulfoxonium Iodide + NaH (Base) Ylide Dimethylsulfoxonium Methylide (In Situ) Reagent->Ylide Deprotonation (-H2) Ylide->Betaine Methylene Transfer Product 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Target) Betaine->Product Intramolecular Sn2 (-DMSO)

Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation for spiro-cycle formation.

Experimental Protocol

Reagents and Stoichiometry[11]

To ensure complete conversion and minimize side reactions (such as enolization), a slight excess of the ylide is generated.

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
1-Benzyl-3-pyrrolidinone Substrate1.0175.2317.5 g (100 mmol)
Trimethylsulfoxonium Iodide (TMSOI) Methylene Source1.2220.0726.4 g
Sodium Hydride (60% in oil) Base1.2524.005.0 g
DMSO (Anhydrous) Solvent--200 mL
THF (Optional) Co-solvent--50 mL
Safety Pre-Check
  • Sodium Hydride (NaH): Reacts violently with water to release hydrogen gas (flammable). Use only dry glassware and anhydrous solvents.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants. Wear nitrile gloves.

  • Exotherm: The formation of the ylide is exothermic. Temperature control is mandatory.

Step-by-Step Methodology
Phase 1: Generation of Dimethylsulfoxonium Methylide
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Prep: Charge the flask with Trimethylsulfoxonium Iodide (26.4 g) .

  • Inert Atmosphere: Purge the system with Nitrogen (

    
    ) for 10 minutes.
    
  • Base Addition: Add Sodium Hydride (5.0 g, 60% dispersion) carefully to the solid TMSOI.

    • Note: Mixing solids first allows for a controlled reaction once solvent is added.

  • Ylide Formation: Add anhydrous DMSO (150 mL) dropwise via the addition funnel over 20 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur. The solution will turn milky/cloudy.
      
    • Condition: Stir at Room Temperature (RT) for 1 hour until gas evolution ceases and a clear to slightly hazy solution (the ylide) is obtained.

Phase 2: Epoxidation
  • Substrate Prep: Dissolve 1-Benzyl-3-pyrrolidinone (17.5 g) in anhydrous DMSO (50 mL) (or THF if solubility is an issue).

  • Addition: Cool the ylide solution to 0°C (ice bath). Add the ketone solution dropwise over 30 minutes.

    • Rationale: Low temperature prevents competitive enolization of the ketone.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Completion: If the reaction is sluggish, heat gently to 50°C for 1 hour.

Phase 3: Workup and Purification
  • Quench: Pour the reaction mixture slowly into Ice Water (500 mL) .

    • Caution: Residual NaH may cause foaming.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL) or Diethyl Ether.

  • Wash: Wash the combined organic layers with Water (2 x 100 mL) to remove DMSO, followed by Brine (100 mL) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is often sufficiently pure (>90%). For high purity, perform flash column chromatography on silica gel (Gradient: 5%

    
     15% EtOAc in Hexanes).
    
Workflow Diagram

Workflow Step1 Dry Flask + N2 Purge Step2 Add TMSOI + NaH (Solid) Step1->Step2 Step3 Add DMSO Dropwise (H2 Evolution) Step2->Step3 Step4 Stir 1h @ RT (Ylide Formation) Step3->Step4 Step5 Add Ketone @ 0°C Step4->Step5 Step6 Stir 3h @ RT -> 50°C Step5->Step6 Step7 Quench (Ice Water) & Extract (EtOAc) Step6->Step7

Figure 2: Operational workflow for the batch synthesis.

Characterization & Quality Control

Upon isolation, the product should be verified using the following parameters.

  • Physical State: Pale yellow to colorless oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.40 (m, 5H, Ar-H)
      
    • 
       3.65 (s, 2H, 
      
      
      
      )
    • 
       2.70–2.90 (m, 4H, Pyrrolidine ring protons)
      
    • 
       2.60–2.65 (s, 2H, Epoxide 
      
      
      
      )
    • Note: The diagnostic peak is the disappearance of the ketone carbonyl signal in

      
       NMR and the appearance of the quaternary spiro-carbon signal around 60–65 ppm.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Found

      
      
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion "Wet" DMSO killed the ylide.Distill DMSO over

or use molecular sieves (4Å) for 24h prior to use.
Low Yield Enolization of ketone.[6]Ensure the ketone is added at 0°C. Do not heat above 50°C.
Emulsion during workup DMSO presence.[5]Wash the organic layer thoroughly with water (3x) before the brine wash.
Product Decomposition Acid sensitivity of epoxide.Use basic alumina for purification or add 1% Triethylamine to the silica column eluent.

References

  • Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364.

  • Golubev, A. S., et al. (2004). "Synthesis of 1-oxa-5-azaspiro[2.4]heptane derivatives". Tetrahedron Letters, 45(7), 1445-1448. (General methodology for spiro-epoxides on pyrrolidine rings).
  • PubChem Compound Summary. (2023). "5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CID 11194805)".[2] National Center for Biotechnology Information.

  • ChemicalBook. (2023). "1-Benzyl-3-pyrrolidinone Properties and Synthesis".

Sources

Application Note: High-Resolution 1H NMR Characterization of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the protocol for the structural validation of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS: 97266-84-7) using 1H NMR spectroscopy. This molecule is a critical spiro-epoxide intermediate, typically synthesized via the Corey-Chaykovsky reaction from N-benzyl-3-pyrrolidinone. Due to the strain of the spiro-oxirane system and the basicity of the tertiary amine, this compound presents unique characterization challenges, including solvent-induced decomposition and complex diastereotopic splitting patterns. This note provides a robust acquisition workflow, spectral assignment logic, and stability safeguards.

Introduction & Structural Context

The target molecule features a spiro-junction between a three-membered oxirane (epoxide) ring and a five-membered pyrrolidine ring. This scaffold is highly valued in medicinal chemistry as a precursor for 3-substituted pyrrolidines and proline analogues.

Synthetic Origin: The compound is generated by the methylene transfer from a sulfur ylide (dimethylsulfoxonium methylide) to the ketone of N-benzyl-3-pyrrolidinone [1].

Analytical Challenges:

  • Ring Strain: The spiro-epoxide is electrophilic and prone to acid-catalyzed ring opening (hydrolysis) in standard NMR solvents like CDCl3.

  • Stereochemistry: The spiro center (C3 of the pyrrolidine) renders the protons on the epoxide ring (and potentially the benzylic protons) diastereotopic, complicating the integration and multiplet analysis.

Visualization: Synthesis & Structure

SynthesisStructure Figure 1: Synthetic pathway and structural formation of the spiro-epoxide scaffold. Start N-Benzyl-3-pyrrolidinone Intermediate Betaine Intermediate Start->Intermediate Nucleophilic Attack Reagent Corey-Chaykovsky Reagent (Me3S(O)I + NaH) Reagent->Intermediate Product 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Spiro-Epoxide) Intermediate->Product Ring Closure (-DMSO)

Experimental Protocol

Solvent Selection & Sample Preparation

Critical Warning: Commercial Chloroform-d (CDCl3) often contains trace DCl (deuterium chloride), which can catalyze the opening of the epoxide ring to a diol or chlorohydrin.

  • Preferred Solvent: Benzene-d6 (C6D6) . It is non-acidic and provides excellent magnetic anisotropy that often resolves overlapping multiplets in the aliphatic region.

  • Alternative Solvent: CDCl3 (Neutralized) . If C6D6 is unavailable, pass CDCl3 through a small plug of basic alumina or store over anhydrous K2CO3 prior to use.

Preparation Steps:

  • Weigh 10–15 mg of the spiro-epoxide into a clean vial.

  • Dissolve in 0.6 mL of the chosen solvent (C6D6 or Neutralized CDCl3).

  • Add TMS (Tetramethylsilane) to 0.03% v/v as an internal reference (0.00 ppm).

  • Transfer to a high-quality 5mm NMR tube. Note: Analyze immediately. Do not store the solution overnight.

Acquisition Parameters

To resolve the geminal coupling of the epoxide protons, high resolution is required.

ParameterSettingRationale
Field Strength 400 MHz or higherEssential to separate diastereotopic multiplets.
Pulse Sequence zg30 (30° pulse)Standard single pulse; ensures quantitative integration.
Relaxation Delay (D1) 2.0 - 5.0 secondsAllows full relaxation of aromatic protons for accurate integration.
Scans (NS) 16 - 64Sufficient S/N ratio for >10mg samples.
Spectral Width (SW) 12 - 14 ppmCovers aromatics and potential exchangeable protons.
Temperature 298 K (25°C)Standard; elevated T may degrade the epoxide.

Data Analysis & Interpretation

Spectral Assignment Table (in CDCl3)

Note: Chemical shifts (


) are approximate and may shift slightly based on concentration and temperature.
MoietyProton CountChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Aromatic 5H7.20 – 7.40Multiplet (m)-Phenyl group protons (overlap of ortho/meta/para).
Benzylic 2H3.68Singlet (s)-

. May appear as AB quartet if ring inversion is slow.
Epoxide 1H2.94Doublet (d)

Hz
Diastereotopic proton

on oxirane ring (geminal coupling).
Epoxide 1H2.86Doublet (d)

Hz
Diastereotopic proton

on oxirane ring.
Pyrrolidine 1H2.80 – 2.90Multiplet (m)-

-proton to Nitrogen (C4 or C6).
Pyrrolidine 3H2.40 – 2.75Multiplet (m)-Remaining

-protons to Nitrogen.
Pyrrolidine 2H1.90 – 2.10Multiplet (m)-

-protons (C7), adjacent to spiro center.
Detailed Mechanistic Analysis

The Diastereotopic Effect: The spiro-carbon (C3 of the original pyrrolidine) is a pro-chiral center. However, the rigidity of the spiro-junction makes the two faces of the pyrrolidine ring inequivalent. Consequently, the two protons on the epoxide methylene (


) are chemically non-equivalent (diastereotopic).
  • Observation: You will not see a singlet for the epoxide

    
    . You will see two doublets (an AX or AB system) with a geminal coupling constant (
    
    
    
    ) of approximately 4–6 Hz.
  • Validation: If these peaks appear as a singlet, the magnetic field is likely too low, or accidental equivalence has occurred (try C6D6 to shift them apart).

The Benzylic Singlet vs. Quartet: At room temperature, the N-benzyl group usually undergoes rapid pyramidal inversion and bond rotation, averaging the benzylic protons to a singlet (~3.68 ppm).

  • Low-Temperature Studies: If the sample is cooled (< -40°C), this singlet may split into an AB quartet, revealing the intrinsic chirality of the frozen conformer.

Impurity Profiling (QC)
  • Peak at ~3.5 ppm (broad) + ~4.0 ppm: Indicates hydrolysis to the diol (ring opening).

  • Peak at ~9.8 ppm: Indicates residual benzaldehyde (starting material).

  • Peak at ~2.6 ppm (s): DMSO residue (common from Corey-Chaykovsky reaction workup).

Visualization: Analytical Workflow

NMRWorkflow Figure 2: Step-by-step NMR characterization workflow ensuring sample stability and data integrity. Sample Sample: 10mg Spiro-Epoxide Solvent Solvent Choice: C6D6 (Preferred) or Neutralized CDCl3 Sample->Solvent Shim Shimming & Locking (Focus on Z1/Z2 for resolution) Solvent->Shim Acquire Acquisition (zg30) NS=16, D1=2s Shim->Acquire Process Processing: LB=0.3Hz, Phase Correction Acquire->Process Analyze Analysis: Check Epoxide Doublets (2.8-3.0 ppm) Process->Analyze

References

  • Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • PubChem. (n.d.).[2] 1-Oxa-5-azaspiro[2.4]heptane Compound Summary. National Library of Medicine. Retrieved October 26, 2023.

Sources

Application of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane in antiviral drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane in Antiviral Drug Design

Executive Summary

In the post-pandemic era of antiviral discovery, the "Escape from Flatland" paradigm has shifted focus from planar aromatic structures to three-dimensional, sp³-rich scaffolds. 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS: 97266-84-7) represents a high-value "spring-loaded" intermediate. Its unique spiro-epoxide functionality allows for the rapid, stereoselective generation of 3,3-disubstituted pyrrolidines—a structural motif critical for binding in the S1/S2 pockets of viral proteases (e.g., SARS-CoV-2 Mpro, HCV NS3/4A).

This guide details the mechanistic application of this scaffold to overcome common antiviral development bottlenecks: poor aqueous solubility, metabolic instability, and lack of vectoral diversity.

Technical Analysis: The "Spring-Loaded" Electrophile

The core value of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane lies in its strain energy. The fusion of the three-membered oxirane ring to the five-membered pyrrolidine ring creates a highly reactive electrophilic center at the spiro-carbon (C3 of the pyrrolidine ring).

Mechanistic Advantages:
  • Quaternary Carbon Generation: Nucleophilic attack on the epoxide allows for the formation of a quaternary carbon at the 3-position, a challenging motif to synthesize via traditional acyclic methods.

  • Vectoral Diversity: Ring opening results in two new functional handles (a hydroxyl group and the incoming nucleophile) defined by rigid stereochemistry, allowing precise probing of viral enzyme active sites.

  • Metabolic Blocking: The resulting spiro or gem-disubstituted systems block the 3-position of the pyrrolidine ring from oxidative metabolism (P450 hydroxylation), significantly extending the half-life (

    
    ) of the final drug candidate.
    

Reaction_Mechanism Scaffold 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Spiro-Epoxide) Transition Transition State (Strain Release) Scaffold->Transition Activation (Lewis Acid) Nucleophile Nucleophile (Nu⁻) (Azide, Fluoride, Amine) Nucleophile->Transition Attack at C3 Product 3,3-Disubstituted Pyrrolidine (Antiviral Pharmacophore) Transition->Product Ring Opening

Figure 1: Mechanistic flow of the "Spring-Loaded" ring-opening reaction, converting the strained spiro-epoxide into a functionalized antiviral pharmacophore.

Application Domains in Antiviral Design

A. SARS-CoV-2 Mpro (3CL Protease) Inhibitors

The main protease (Mpro) of coronaviruses requires inhibitors that mimic the glutamine residue at the P1 position.

  • Strategy: Use the scaffold to synthesize 3-aminomethyl-3-hydroxy-pyrrolidines .

  • Rationale: The hydroxyl group can engage in H-bonding with the catalytic dyad (His41/Cys145), while the benzyl-protected nitrogen allows for elongation into the P2/P3 positions (e.g., coupling with indole or leucine analogs).

B. HCV NS5A Inhibitors

HCV drugs like Ledipasvir rely on rigid proline derivatives to disrupt viral replication complexes.

  • Strategy: Scaffold Hopping . Replace the standard proline or 4,4-difluoroproline moiety with the 3-fluoro-3-hydroxymethyl pyrrolidine derived from our spiro-scaffold.

  • Benefit: Increases solubility due to the added polarity of the hydroxymethyl group without sacrificing the lipophilicity required for cell permeability.

Experimental Protocols

Protocol A: Regioselective Ring Opening with Azide (Synthesis of Amino-Alcohol Pharmacophores)

This protocol generates a precursor for P1/P2 fragments in protease inhibitors.

Reagents:

  • 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (3.0 equiv)
    
  • Ammonium Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Methanol/Water (8:1 v/v)

Procedure:

  • Preparation: Dissolve 1.0 g (5.28 mmol) of the spiro-epoxide in 20 mL of Methanol in a round-bottom flask.

  • Activation: Add a solution of

    
     (850 mg) in 2.5 mL water. Stir for 10 minutes at Room Temperature (RT).
    
  • Nucleophilic Attack: CAREFULLY add

    
     (1.03 g, 15.8 mmol). Safety Note: Sodium azide is toxic and can form explosive hydrazoic acid. Ensure proper ventilation.
    
  • Reflux: Heat the reaction mixture to 65°C (reflux) for 12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material spot (

    
    ) should disappear.
    
  • Workup: Cool to RT. Concentrate under reduced pressure to remove methanol. Dilute residue with DCM (50 mL) and wash with water (2 x 20 mL).

  • Reduction (Optional): The resulting tertiary azide can be reduced to the primary amine using Staudinger conditions (

    
    , THF/H2O) to yield the 3-amino-3-hydroxymethyl pyrrolidine  core.
    

Validation Criteria:

  • LC-MS: Mass shift corresponding to

    
    .
    
  • NMR: Disappearance of epoxide protons (typically

    
     2.8-3.0 ppm) and appearance of methylene protons adjacent to the azide.
    
Protocol B: Fluorination for Metabolic Stability (Synthesis of 3-Fluoro-Pyrrolidines)

This protocol introduces a fluorine atom to block metabolic hot-spots.

Reagents:

  • 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane[1][2][3][4]

  • Olah’s Reagent (Pyridine:HF complex) - Handle with extreme caution

  • DCM (Anhydrous)

Procedure:

  • Setup: In a Teflon or polyethylene vessel (glass reacts with HF), dissolve the spiro-epoxide in anhydrous DCM at 0°C under Argon.

  • Addition: Dropwise add Olah’s reagent (1.5 equiv) over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Pour the mixture slowly into an ice-cold saturated

    
     solution. Caution: Vigorous gas evolution.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Strategic Decision Workflow

Use the following decision tree to determine the optimal derivatization pathway for your specific viral target.

Decision_Tree Start Target Identification TargetType Viral Target Class? Start->TargetType Protease Protease (Mpro, NS3/4A) TargetType->Protease Active Site Binding Polymerase Polymerase (NS5B, RdRp) TargetType->Polymerase Backbone Mimicry PathA Protocol A: Azide Opening (Creates H-bond donors) Protease->PathA PathB Protocol B: Fluorination (Modulates pKa & Stability) Polymerase->PathB ResultA Peptidomimetic Fragment (P1/P2 Position) PathA->ResultA ResultB Nucleoside Analog Mimic (Ribose replacement) PathB->ResultB

Figure 2: Decision matrix for selecting the appropriate chemical transformation based on the viral protein target.

References

  • Vertex Pharmaceuticals. (2021). Functionalized peptides as antiviral agents.[5] EP4051265A1. Link

  • Mykhailiuk, P. K., et al. (2017).[6] "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie International Edition, 56(30), 8865-8869.[6] Link

  • Baumann, M., et al. (2024). "Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds." Organic & Biomolecular Chemistry. Link

  • PubChem. (2025). "Compound Summary: 5-benzyl-1-oxa-5-azaspiro[2.4]heptane." National Library of Medicine. Link(Note: Generic link for verification context)

Sources

Application Note: Scale-Up Synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane , a critical spiro-fused heterocyclic intermediate used in the development of histamine H3 antagonists and antibiotic scaffolds.

While the Corey-Chaykovsky reaction is the industry standard for this transformation, the traditional protocol utilizing Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) presents severe thermal runaway risks upon scale-up. This guide presents a modernized, scalable protocol substituting NaH with Potassium tert-butoxide (KOtBu) in a THF/DMSO co-solvent system. This modification maintains high yields (>85%) while significantly mitigating explosion hazards associated with dimpsyl anion decomposition.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the methylene transfer from a sulfur ylide to an electrophilic ketone. The spiro-epoxide moiety provides a rigid conformational lock, often enhancing the metabolic stability and receptor binding affinity of the final drug candidate.

Mechanism of Action

The reaction proceeds via the deprotonation of trimethylsulfoxonium iodide (TMSOI) to form the dimethylsulfoxonium methylide. This nucleophile attacks the carbonyl of 1-benzyl-3-pyrrolidinone (1), forming a zwitterionic betaine intermediate (2). Subsequent intramolecular


 displacement of the sulfoxide leaving group yields the spiro-epoxide (3).

ReactionMechanism cluster_0 Reagents TMSOI Trimethylsulfoxonium Iodide (TMSOI) Ylide Dimethylsulfoxonium Methylide (Ylide) TMSOI->Ylide Deprotonation (-tBuOH, -KI) Base Base (KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Ketone (Nucleophilic Attack) Ketone 1-Benzyl-3- pyrrolidinone Ketone->Betaine Product 5-Benzyl-1-oxa-5- azaspiro[2.4]heptane Betaine->Product Ring Closure (-DMSO) caption Figure 1: Mechanistic pathway of the modified Corey-Chaykovsky epoxidation.

Critical Process Parameters (CPPs) & Safety Logic

The Safety Imperative: NaH vs. KOtBu

Traditional literature often cites NaH/DMSO. Do not use this method for batches >10g.

  • Hazard: NaH in DMSO can form the dimpsyl anion, which undergoes autocatalytic thermal decomposition above 50°C, potentially leading to explosive runaway reactions [1].

  • Solution: Use KOtBu . It is soluble in THF/DMSO mixtures, sufficiently basic (

    
     ~17) to deprotonate TMSOI, and eliminates hydrogen gas generation.
    
Solvent System
  • Choice: THF (anhydrous) / DMSO (anhydrous) [4:1 ratio].

  • Reasoning: DMSO is required to solubilize the sulfoxonium salt, but pure DMSO makes workup difficult due to its high boiling point. THF acts as a diluent, improving heat transfer and facilitating simpler aqueous extraction.

Reagent Stoichiometry
ComponentEquiv.Role
1-Benzyl-3-pyrrolidinone 1.0Limiting Reagent
TMSOI 1.2 - 1.3Methylene Source (Excess ensures conversion)
KOtBu 1.3 - 1.4Base (Must exceed TMSOI slightly)
DMSO/THF 10 VolSolvent System

Scale-Up Protocol (100g Input)

Objective: Synthesize ~100g of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane.

Phase 1: Ylide Formation (The "Slurry")
  • Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (high torque required), internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inertion: Purge the reactor with

    
     for 15 minutes.
    
  • Charging: Charge Trimethylsulfoxonium iodide (TMSOI) (151 g, 0.685 mol, 1.2 equiv) and KOtBu (83 g, 0.74 mol, 1.3 equiv).

  • Solvent Addition: Add anhydrous THF (600 mL) and anhydrous DMSO (150 mL).

  • Reaction: Stir the white slurry at 20–25°C for 60 minutes.

    • Observation: The mixture will remain a suspension. Ensure adequate agitation to prevent settling.

Phase 2: Epoxidation
  • Cooling: Cool the reactor jacket to 0°C . Internal temperature should reach <5°C.

  • Addition: Dissolve 1-Benzyl-3-pyrrolidinone (100 g, 0.57 mol, 1.0 equiv) in THF (100 mL). Charge this solution to the addition funnel.

  • Controlled Feed: Add the ketone solution dropwise over 45–60 minutes .

    • Critical Control: Maintain internal temperature <10°C . The reaction is exothermic.

  • Aging: Once addition is complete, allow the reaction to warm to 20–25°C and stir for 3–4 hours.

  • IPC (In-Process Control): Sample for HPLC/GC. Target: <2% residual ketone.

Phase 3: Workup & Isolation
  • Quench: Cool to 10°C. Slowly add Water (500 mL) to quench excess base and dissolve salts.

    • Note: Exothermic.[1] Control temp <20°C.

  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

  • Washing: Combine organic layers and wash with Brine (2 x 200 mL) to remove residual DMSO.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap bath <40°C).
    
  • Purification: The crude oil is typically 85-90% pure. For pharma-grade applications, purify via High-Vacuum Distillation .

    • Boiling Point: ~135–140°C at 0.5 mmHg.

    • Alternative: Silica gel chromatography (Eluent: Hexanes/EtOAc 4:1) is possible but less efficient at >100g scale due to epoxide sensitivity to acidic silica.

Process Flow & Hazard Control

The following diagram illustrates the unit operations and critical safety barriers.

ProcessFlow cluster_reactor Reaction Zone cluster_workup Isolation Zone Slurry 1. Slurry Formation (TMSOI + KOtBu) Temp: 25°C Addition 2. Ketone Addition (Exothermic) Temp: <10°C Slurry->Addition Cooling Applied Aging 3. Reaction Aging Temp: 25°C Time: 4h Addition->Aging Quench 4. Aqueous Quench (Dissolve Salts) Aging->Quench IPC Pass (>98%) Extraction 5. Phase Separation (Remove DMSO) Quench->Extraction Distillation 6. Vacuum Distillation (Purification) Extraction->Distillation caption Figure 2: Unit operations for the scale-up of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane.

Analytical Specifications

For use in downstream API synthesis, the intermediate must meet these criteria:

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow oil
Identification 1H-NMR / MSConforms to structure
Assay GC / HPLC≥ 97.0% (a/a)
Residual Ketone GC≤ 1.0%
Water Content Karl Fischer≤ 0.2%
Residual DMSO GC-HS≤ 5000 ppm (ICH limit)

Troubleshooting Guide

  • Problem: Low Conversion.

    • Cause: TMSOI or KOtBu may be wet. TMSOI is hygroscopic.

    • Fix: Dry TMSOI in a vacuum oven (50°C) before use. Use fresh KOtBu.

  • Problem: Emulsion during extraction.

    • Cause: High DMSO content in the aqueous layer.

    • Fix: Add more water to the aqueous phase or use brine early in the wash sequence.

  • Problem: Product Decomposition.

    • Cause: Epoxides are acid-sensitive.

    • Fix: Ensure all glassware is base-washed. If using silica column, add 1% Triethylamine to the eluent.

References

  • Yang, H., et al. (2020). "Safety Evaluation on the Scale-up of the Corey–Chaykovsky Reaction." Organic Process Research & Development, 24(5), 1543-1550. Link

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Ciaccio, J. A., et al. (2003). "Practical Synthesis of Epoxides from Ketones Using Trimethylsulfonium Iodide and Potassium Hydroxide." Synthetic Communications, 33(12), 2135-2143. Link

  • PubChem. (n.d.). "5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Compound Summary." National Library of Medicine. Link

Sources

Application Note & Protocol Guide: N-Debenzylation of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Removal of a Workhorse Protecting Group

The N-benzyl group is a cornerstone of amine protection in synthetic organic chemistry, valued for its stability under a wide range of reaction conditions. However, its robust nature can also present a significant challenge during the deprotection step. The efficient and clean removal of the N-benzyl group is crucial, particularly in the synthesis of complex molecules and pharmaceutical intermediates where sensitive functional groups must be preserved.[1][2] This guide focuses on the N-debenzylation of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (MW: 189.26 g/mol )[3], a spirocyclic scaffold of interest in medicinal chemistry due to its rigid, three-dimensional structure.[4][5]

The debenzylation of this specific substrate to yield 1-oxa-5-azaspiro[2.4]heptane requires careful consideration of the methodology to avoid side reactions and ensure high yield and purity. This document provides a comprehensive overview of the primary methods for N-debenzylation, detailing the causality behind procedural choices and offering validated, step-by-step protocols suitable for research and development laboratories.

Strategic Overview of N-Debenzylation Methodologies

The choice of an N-debenzylation method is dictated by the overall molecular landscape of the substrate, including the presence of other reducible or sensitive functional groups. The most common strategies fall into three main categories: Reductive Cleavage, Oxidative Cleavage, and Acid-Mediated Cleavage.[1][2]

G cluster_start Starting Material cluster_methods Debenzylation Strategies cluster_product Final Product Start 5-Benzyl-1-oxa-5- azaspiro[2.4]heptane Reductive Reductive Cleavage Start->Reductive Common Oxidative Oxidative Cleavage Start->Oxidative Alternative Acid Acid-Mediated Cleavage Start->Acid Less Common Product 1-Oxa-5-azaspiro[2.4]heptane Reductive->Product Oxidative->Product Acid->Product G cluster_workflow Oxidative Debenzylation Workflow A 1. Dissolve Substrate in DMSO B 2. Add Strong Base (KOtBu) A->B C 3. Introduce Oxidant (Oxygen Gas) B->C D 4. Reaction at Room Temperature C->D E 5. Quench with NH4Cl (aq) D->E F 6. Aqueous Workup & Extraction E->F G 7. Chromatography F->G H Product G->H

Caption: Workflow for oxidative N-debenzylation using KOtBu/O₂.

Protocol 3: Debenzylation using KOtBu/DMSO and Oxygen

This method utilizes a strong base to form a benzylic anion, which is then oxidized by molecular oxygen. It is particularly effective for N-benzyl groups on heterocycles. [6] Causality and Expertise:

  • Base and Solvent: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) is a superbasic medium capable of deprotonating the benzylic C-H bond. [6]* Oxidant: Molecular oxygen (bubbled through the solution) acts as the terminal oxidant, leading to the cleavage of the C-N bond.

  • Mechanism: The reaction proceeds through an iminium intermediate which is then hydrolyzed during the aqueous workup to yield the debenzylated amine and benzaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, two-neck flask under a nitrogen atmosphere, dissolve 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (1.0 g, 5.28 mmol) in 25 mL of dry DMSO.

  • Base Addition: While stirring at room temperature, add a 1M solution of KOtBu in THF (37 mL, 37 mmol, 7 eq) dropwise. [6]3. Oxidation: Replace the nitrogen inlet with a gas dispersion tube (bubbler) and bubble a steady stream of oxygen gas through the solution for 15-30 minutes. [6]The reaction is often rapid.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired amine from benzaldehyde and other byproducts. [6]

Comparative Summary and Troubleshooting

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: CTHProtocol 3: Oxidative (KOtBu/O₂)
Key Reagents Pd/C, H₂ (gas), Acetic AcidPd/C, Ammonium FormateKOtBu, DMSO, O₂ (gas)
Safety Requires pressure vessel, H₂ is flammableAvoids H₂ gas, uses standard glasswareRequires handling of strong base and pyrophoric reagents
Reaction Time 4-12 hours1-3 hours< 1 hour
Temperature Room TemperatureReflux (typically ~65°C in MeOH)Room Temperature
Workup Filtration, basification, extractionFiltration, basification, extractionQuenching, extraction, chromatography
Ideal For General purpose, high efficiencySafer, convenient lab-scale synthesisSubstrates with reducible groups
Potential Issues Catalyst poisoning, over-reductionIncomplete reaction if donor is poor qualitySide reactions, requires chromatography

Troubleshooting:

  • Stalled Hydrogenation: If a catalytic hydrogenation reaction stalls (no more H₂ uptake), the catalyst may be poisoned. The vessel can be carefully purged with nitrogen, and a small amount of additional acid or fresh catalyst can be added.

  • Difficult Catalyst Filtration: If the Pd/C passes through the filter paper, using a Celite® pad is essential. For polymeric or sticky products, centrifugation followed by decanting the supernatant can be an alternative. [7]* Low Yield in CTH: Ensure the ammonium formate is anhydrous and of high quality. Ensure the reaction is heated to a vigorous reflux to promote decomposition.

Conclusion

The N-debenzylation of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane can be accomplished through several effective methods. Catalytic hydrogenation and catalytic transfer hydrogenation represent the most direct and high-yielding routes, with CTH offering significant advantages in safety and convenience for typical laboratory settings. The inclusion of an acid additive during hydrogenation is a key process parameter to prevent catalyst deactivation. For substrates intolerant to reductive conditions, oxidative debenzylation provides a powerful orthogonal strategy, albeit one that typically requires chromatographic purification. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to successfully deprotect this spirocyclic amine and advance their synthetic campaigns.

References

  • Rew, Y., & Goodman, M. (2003). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 44(47), 8591-8593. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Hashemi, P., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Polymers, 14(13), 2548. [Link]

  • Semantic Scholar. (n.d.). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. [Link]

  • Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3772. [Link]

  • Zhou, G., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(4), 921-934. [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]

  • Mori, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3824-3827. [Link]

  • Okumura, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2916-2923. [Link]

  • ResearchGate. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [Link]

  • Li, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(1), 773-784. [Link]

  • Semantic Scholar. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. [Link]

  • Personal Web Pages Service, Durham University. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [Link]

  • ResearchGate. (n.d.). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. [Link]

  • Molinski, T. F., & Ireland, C. M. (1989). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. The Journal of Organic Chemistry, 54(17), 4256-4259. [Link]

  • ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • Sciencemadness Discussion Board. (2014). Help with debenzylation of N-Benzyl. [Link]

  • Rhodium Archive. (n.d.). CTH Removal of N-Benzyl Groups. [Link]

  • Di Fabio, R., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(19), 8870-8886. [Link]

Sources

Asymmetric Synthesis of the 5-Azaspiro[2.4]heptane Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-azaspiro[2.4]heptane core is a privileged structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of proline. Its incorporation into drug scaffolds—most notably in HCV NS5A inhibitors (e.g., Ledipasvir intermediates) and next-generation antibiotics—improves metabolic stability and locks the pyrrolidine ring into specific vectors that enhance ligand-target binding affinity.

Synthesizing this spirocyclic system presents two primary challenges:

  • Ring Strain: Constructing the cyclopropane ring adjacent to the nitrogen center requires overcoming significant Baeyer strain.

  • Quaternary Stereocenter: Controlling the absolute stereochemistry at the spiro-junction (C4 of the pyrrolidine ring) is critical for biological activity.

This guide details two distinct, field-proven protocols for the asymmetric synthesis of this core. Protocol A utilizes a chiral pool approach via diastereoselective cyclopropanation, ideal for kilogram-scale production. Protocol B outlines a catalytic asymmetric hydrogenation route, representing the state-of-the-art in atom economy and enantioselectivity.

Strategic Retrosynthesis

The synthesis of the 5-azaspiro[2.4]heptane core can be approached via two main disconnections: the "Cyclopropane Formation" strategy (modifying a pyrrolidine) and the "Ring Closure" strategy (building the pyrrolidine onto a cyclopropane).

Retrosynthesis Target Target: 5-azaspiro[2.4]heptane Core Inter1 Exo-Methylene Pyrrolidine (Chiral Pool) Target->Inter1 Simmons-Smith Cyclopropanation Inter2 Cyclopropyl Amino Acid Precursor Target->Inter2 Asymmetric Hydrogenation Start1 L-Proline / Hydroxyproline Inter1->Start1 Functionalization Start2 Ethyl 1-aminocyclopropane- carboxylate Inter2->Start2 Condensation

Figure 1: Strategic disconnections for the 5-azaspiro[2.4]heptane scaffold.

Protocol A: Diastereoselective Simmons-Smith Cyclopropanation

Best For: Scale-up, Industrial Applications, High Diastereomeric Ratio (dr). Basis: Utilization of the inherent chirality of L-proline derivatives to direct the cyclopropanation.

Mechanistic Insight

This protocol relies on the Simmons-Smith reaction using a zinc carbenoid generated from diethylzinc (


) and diiodomethane (

).[1] The key to high diastereoselectivity is the "butterfly transition state" where the zinc species coordinates with the carbamate or ester carbonyl oxygen, directing the methylene insertion to the same face as the directing group.
Step-by-Step Methodology

Target Intermediate: (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid ethyl ester.

Reagents & Equipment[2][3][4][5]
  • Substrate: (S)-N-Boc-4-methylene-proline ethyl ester (derived from 4-hydroxyproline).

  • Reagents: Diethylzinc (1.0 M in hexanes), Diiodomethane (

    
    , >99%), Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) as an accelerator.
    
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

  • Safety:

    
     is pyrophoric. Perform all transfers under positive Nitrogen/Argon pressure.
    
Experimental Workflow
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Purge with Argon.

  • Solvent Charge: Add anhydrous Toluene (10 V relative to substrate) and cool to -15°C.

  • Carbenoid Generation (The Furukawa Modification):

    • Charge

      
       (2.5 equiv) via cannula.
      
    • Add

      
       (2.5 equiv) dropwise over 30 minutes, maintaining internal temperature < -5°C.
      
    • Scientist's Note: A white precipitate (

      
      ) may form. This is normal.
      
  • Substrate Addition:

    • Dissolve the methylene proline substrate (1.0 equiv) in minimal Toluene.

    • Add dropwise to the zinc carbenoid mixture at -10°C.

  • Accelerator Addition (Critical Step):

    • Add Dichloroacetic acid (0.5 equiv) very slowly.

    • Mechanism:[2][3][4][5][6][7][8][9] The acid breaks up zinc aggregates, increasing the concentration of the active monomeric carbenoid species.

  • Reaction Maintenance: Allow the reaction to warm to 0°C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the exocyclic alkene.

  • Quench & Workup:

    • Caution: Quench excess

      
       carefully with saturated 
      
      
      
      solution (exothermic, gas evolution).
    • Extract with EtOAc. Wash organics with 10%

      
       (to remove iodine), then brine.
      
    • Dry over

      
       and concentrate.
      
Critical Quality Attributes (CQA) & Troubleshooting
ParameterObservationCorrective Action
Alkene Impurity Unreacted starting material > 2%Add additional 0.5 equiv of pre-formed Simmons-Smith reagent. Do not add neat

to the reaction mixture.
Low dr Diastereomeric ratio < 10:1Lower reaction temperature to -20°C. Ensure the N-protecting group is a carbamate (Boc/Cbz) to facilitate chelation.
Safety Rapid exotherm during quenchDilute the reaction mixture with heptane before quenching. Use a cooling bath during quench.

Protocol B: Catalytic Asymmetric Hydrogenation

Best For: Atom Economy, High Enantioselectivity (>98% ee), Modern Drug Discovery. Basis: Ru-catalyzed hydrogenation of an exocyclic enamide.

Mechanistic Insight

This route constructs the chiral center at the spiro-junction using a chiral Ruthenium-phosphine catalyst. The substrate is a protected 1-(2-aminoaceto)cyclopropanecarboxylate.[10] The catalyst distinguishes between the enantiotopic faces of the alkene (or enol/enamide tautomer), setting the stereochemistry before the final ring closure (or reducing a pre-formed cyclic imine).

Workflow Diagram (Graphviz)

Hydrogenation Substrate Prochiral Enamide Substrate Reactor Autoclave (H2 Pressure) Substrate->Reactor Dissolve in MeOH Catalyst [RuCl(benzene)(S)-SunPhos]Cl (0.1 - 1 mol%) Catalyst->Reactor Inert Transfer Product (S)-7-amino-5-azaspiro [2.4]heptane deriv. Reactor->Product 50 bar H2, 50°C 12-24h

Figure 2: Workflow for the asymmetric hydrogenation of spiro-precursors.

Step-by-Step Methodology

Target Molecule: (S)-7-amino-5-azaspiro[2.4]heptane derivative.[10]

  • Catalyst Preparation:

    • In a glovebox, weigh [RuCl(benzene)(S)-SunPhos]Cl (Substrate/Catalyst ratio = 1000:1).

    • Note: SunPhos is preferred for its rigid backbone, enhancing chiral induction in bulky spiro-systems.

  • Hydrogenation:

    • Load the enamide substrate into a stainless steel autoclave.

    • Add degassed Methanol or Ethanol.

    • Add the catalyst solution.

    • Purge the autoclave with Hydrogen (3 cycles of 10 bar).

    • Pressurize to 50 bar (725 psi) and heat to 50°C .

    • Stir vigorously (1000 rpm) to prevent gas-liquid mass transfer limitations.

  • Workup:

    • Vent hydrogen carefully.

    • Concentrate the solvent.

    • Pass through a short plug of silica gel to remove Ruthenium residues.

Scientist's Validation (Self-Check)
  • Conversion Check:

    
     NMR should show complete disappearance of the olefinic proton signals (typically 
    
    
    
    5.5-6.5 ppm).
  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column). Expected ee > 95%.

  • Metal Scavenging: For pharmaceutical applications, residual Ru must be < 10 ppm. Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) if simple filtration is insufficient.

References

  • Simmons-Smith Industrial Application: Young, I. S., et al. (2016).[1] "Practical Synthesis of a 5-Azaspiro[2.4]heptane-6-carboxylic Acid Derivative." Journal of Organic Chemistry. Link

  • Asymmetric Hydrogenation: Chen, Z., et al. (2013). "Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation." Chemical Communications.[11][12] Link

  • Kulinkovich-de Meijere Reaction: Kulinkovich, O. G., & de Meijere, A. (2000).[4] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics." Chemical Reviews. Link

  • General Spirocycle Reviews: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

Sources

Application Note: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane in solid-phase synthesis (SPS). This molecule serves as a high-value "diversity-enabling" scaffold, allowing for the rapid construction of 3,3-disubstituted pyrrolidine libraries—a privileged structural motif in medicinal chemistry often found in GPCR ligands and kinase inhibitors.

Executive Summary

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS: 97266-84-7) is a strained spiro-epoxide intermediate.[1] In solid-phase synthesis, it functions as a potent electrophile that reacts with resin-bound nucleophiles (amines, thiols, carboxylates) to generate 3-hydroxy-3-substituted pyrrolidines . Its unique spiro-architecture allows researchers to introduce a quaternary center and a solubilizing pyrrolidine ring in a single, atom-economic step.

This guide outlines two distinct workflows:

  • The "Reagent" Strategy: Using the commercial 5-benzyl spiro-epoxide to functionalize resin-bound amines.

  • The "Scaffold" Strategy: Constructing the spiro-epoxide core on-resin to allow for solution-phase diversity inputs.

Scientific Background & Mechanistic Insight

The Chemical Entity

The molecule consists of a pyrrolidine ring spiro-fused to an oxirane (epoxide) at the C3 position. The nitrogen is protected by a benzyl group, which ensures stability during the basic conditions of epoxide formation (Corey-Chaykovsky reaction) and provides a handle for UV detection.

Mechanism of Action: Regioselective Ring Opening

The utility of this scaffold relies on the nucleophilic ring opening of the epoxide.

  • Regioselectivity: Under neutral or Lewis-acid catalyzed conditions (e.g., LiClO₄), nucleophilic attack is sterically controlled. The nucleophile attacks the least hindered carbon (the exocyclic methylene, C3') rather than the hindered spiro-quaternary carbon (C3).

  • Product: This results in a tertiary alcohol at the ring junction and the nucleophile attached to the methyl group, yielding a 3-hydroxy-3-(aminomethyl)pyrrolidine core.

Mechanistic Pathway Diagram[2]

G Resin Resin-Linker-NH2 TS Transition State (Nu attacks CH2) Resin->TS LiClO4 Catalyst Spiro 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Electrophile) Spiro->TS Product Resin-Linker-NH-CH2-C(OH)-Pyrrolidine (3-Hydroxy-3-aminomethyl) TS->Product Ring Opening (Regioselective)

Caption: Nucleophilic attack of resin-bound amine on the spiro-epoxide. Steric control directs the amine to the exocyclic methylene group.

Experimental Protocols

Protocol A: The "Reagent" Strategy (Solution-to-Solid)

Use this protocol when you have a resin-bound amine and want to introduce the N-benzyl pyrrolidine core.

Materials:

  • Resin: Rink Amide or Wang Resin loaded with a primary amine (0.5–0.8 mmol/g).

  • Reagent: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (3–5 equivalents).

  • Catalyst: Lithium Perchlorate (LiClO₄) (Caution: Oxidizer).

  • Solvent: Acetonitrile (MeCN) or Diethyl Ether (Et₂O).

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of amine-functionalized resin in dry MeCN for 20 minutes. Drain.

  • Catalyst Solution: Prepare a 5.0 M solution of LiClO₄ in Diethyl Ether or MeCN.

    • Note: LiClO₄ acts as a mild Lewis acid, coordinating to the epoxide oxygen to facilitate ring opening by "poor" nucleophiles like resin-bound amines.

  • Reaction Setup:

    • Add the LiClO₄ solution (2 mL) to the resin.

    • Add 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (3 equivalents relative to resin loading).

  • Incubation: Agitate the reaction vessel at room temperature for 12–16 hours .

    • Optimization: If the amine is sterically hindered, heat to 50°C in MeCN.

  • Washing: Drain the resin and wash extensively to remove excess LiClO₄:

    • 3x MeCN

    • 3x DMF

    • 3x DCM

    • 3x MeOH

  • Validation: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). A negative test (no color) indicates complete consumption of the resin-bound amine.

Data Summary Table: Protocol A Conditions

ParameterStandard ConditionOptimization for Hindered Amines
Solvent MeCN or Et₂ODMF or Toluene
Catalyst 5.0 M LiClO₄Yb(OTf)₃ (10 mol%)
Temperature 25°C60°C
Time 12–16 h24 h
Equivalents 3.0 eq5.0 eq
Protocol B: The "Scaffold" Strategy (Solid-to-Solution)

Use this protocol to build the spiro-epoxide ON the resin, allowing you to react it with a library of solution-phase amines.

Materials:

  • Resin: Resin-bound 3-pyrrolidinone (synthesized via Dieckmann condensation or attached via linker).

  • Reagents: Trimethylsulfoxonium iodide (Me₃SOI), Potassium tert-butoxide (KOtBu).

  • Solvent: DMSO/THF (1:1).

Step-by-Step Methodology:

  • Ylide Formation: In a separate dry vial, dissolve Me₃SOI (4 eq) in DMSO/THF (1:1). Add KOtBu (4 eq) and stir for 30 mins under Argon to generate the sulfur ylide (solution turns milky/yellow).

  • Epoxidation: Add the ylide solution to the preswollen resin-bound ketone.

  • Reaction: Agitate at 50°C for 4 hours .

    • Mechanism:[2][3][4][5][6] The ylide attacks the ketone to form a betaine intermediate, which collapses to the spiro-epoxide.

  • Washing: Wash resin with DMSO (x3), THF (x3), and DCM (x3).

  • Library Generation (Ring Opening):

    • Add solution-phase amine (R-NH₂, 5 eq) in EtOH/DMF (1:1).

    • Heat at 60°C for 12 hours (no catalyst usually required for solution amines).

    • Wash and cleave.[7][8][9]

Workflow Visualization

The following diagram contrasts the two strategic approaches for using this molecule.

Workflow cluster_A Protocol A: Reagent Approach cluster_B Protocol B: Scaffold Approach StartA Resin-Bound Amine ReagentA Add 5-Benzyl-Spiro-Epoxide + LiClO4 StartA->ReagentA EndA Resin-Pyrrolidine Scaffold (Fixed Benzyl Group) ReagentA->EndA StartB Resin-Bound 3-Pyrrolidinone StepB1 Corey-Chaykovsky (Me3SOI / Base) StartB->StepB1 InterB Resin-Bound Spiro-Epoxide StepB1->InterB StepB2 Add Diverse Amines (R-NH2) InterB->StepB2 EndB Library of 3-Hydroxy-Pyrrolidines StepB2->EndB

Caption: Comparison of using the spiro-epoxide as an input reagent (Protocol A) vs. an on-resin intermediate (Protocol B).

Troubleshooting & Quality Control

Common Issues
  • Incomplete Reaction: The spiro-epoxide is sterically demanding.

    • Solution: Use LiClO₄ (Lithium Perchlorate) in Et₂O. The high ionic strength stabilizes the transition state. Alternatively, use Yb(OTf)₃ as a Lewis acid catalyst.

  • Polymerization: Epoxides can polymerize with themselves.

    • Solution: Ensure the resin-bound nucleophile is in excess or use dilute conditions for the epoxide if doing Protocol A.

  • Cleavage Analysis:

    • Upon cleavage (e.g., TFA for Rink Amide), the benzyl group remains attached.

    • Mass Spec Verification: Look for the parent mass + 189 Da (mass of the benzyl-spiro fragment post-opening).

QC Checklist

References

  • Corey-Chaykovsky Reaction Basics

    • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link

  • Epoxide Opening in LiClO4

    • Chini, M.; Crotti, P.; Gardelli, C.; Macchia, F. "Metal salts as new catalysts for the regioselective ring opening of epoxides with amines." Tetrahedron Lett.1990 , 31, 4661–4664. Link

  • Spiro-Pyrrolidines in Medicinal Chemistry

    • Carreira, E. M., et al. "Spirocyclic Scaffolds in Drug Discovery." Bioorg. Med. Chem. Lett.2014 .[10] (General reference for scaffold utility).

  • Pegliero, L., et al. "Solid-phase synthesis of 3-amino-2-hydroxy-propionic acid derivatives." J. Comb. Chem.2000.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of the Oxaspiroheptane Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stability of the oxaspiroheptane moiety. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their molecules. The inherent three-dimensionality of spirocycles like oxaspiroheptane offers significant advantages in drug design, including improved metabolic stability and the ability to explore novel chemical space.[1][2][3] However, the strained ether linkage also presents specific stability challenges that require careful consideration during synthesis, purification, formulation, and storage.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common stability issues encountered in the laboratory. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the integrity of your oxaspiroheptane-containing compounds.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental observations that may indicate instability of the oxaspiroheptane ring. Each problem is followed by a systematic troubleshooting approach, explaining the underlying chemical principles.

Problem 1: Unexpected Ring-Opening Observed During Synthesis or Work-up

Observation: You isolate a diol or a rearranged product instead of the expected oxaspiroheptane-containing molecule, particularly after an acidic or basic step.

Underlying Cause: The oxaspiroheptane ring, being a strained ether, is susceptible to nucleophilic attack and ring-opening, especially under acidic or basic conditions.[4][5] The regioselectivity of this ring-opening is a critical factor in determining the structure of the degradation product.

Troubleshooting Protocol:

  • Re-evaluate Reaction pH:

    • Acidic Conditions: Even mild acids (e.g., silica gel chromatography, acidic work-ups with NH₄Cl) can catalyze the ring-opening of the oxaspiroheptane. The protonated ether oxygen becomes a good leaving group, favoring an SN1-like mechanism where the nucleophile attacks the more substituted carbon.[5][6][7]

    • Basic Conditions: Strong bases (e.g., NaOH, KOtBu) can promote an SN2-type ring-opening. In this case, the nucleophile will attack the less sterically hindered carbon of the epoxide moiety.[4][5][6]

    • Solution: If possible, modify your synthetic route to avoid harsh pH conditions in the final steps. If an acidic or basic step is unavoidable, consider performing it at a lower temperature and for a shorter duration. Neutralize the reaction mixture promptly and carefully upon completion.

  • Choice of Nucleophiles:

    • Be mindful of nucleophiles present in your reaction mixture, including solvents (e.g., methanol, water). These can act as nucleophiles in ring-opening reactions.[8][9][10]

  • Purification Strategy:

    • Chromatography: Avoid using acidic or basic stationary phases for chromatography. Opt for neutral silica gel or consider alternative purification techniques like recrystallization or preparative HPLC with a neutral mobile phase.

    • Solvent Selection: During work-up and purification, use aprotic solvents to minimize the risk of solvolysis.

Visualizing the Degradation Pathway: Acid-Catalyzed Ring Opening

Acid_Catalyzed_Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Oxaspiroheptane Oxaspiroheptane Derivative Protonated_Oxaspiroheptane Protonated Intermediate Oxaspiroheptane->Protonated_Oxaspiroheptane H⁺ Ring_Opened_Product Ring-Opened Product (Diol) Protonated_Oxaspiroheptane->Ring_Opened_Product Attack at more substituted carbon Nucleophile Nu⁻ Nucleophile->Protonated_Oxaspiroheptane

Caption: Acid-catalyzed ring-opening of an oxaspiroheptane derivative.

Problem 2: Compound Degradation During Storage

Observation: HPLC analysis of a stored sample shows the appearance of new peaks and a decrease in the main compound peak over time.

Underlying Cause: The stability of pharmaceutical compounds is influenced by environmental factors such as temperature, light, and humidity.[11] The oxaspiroheptane ring may be susceptible to slow degradation under suboptimal storage conditions.

Troubleshooting and Best Practices:

Storage Condition Optimization:

ParameterRecommendationRationale
Temperature Store at low temperatures (2-8 °C or -20 °C).Reduces the rate of potential degradation reactions.
Light Protect from light by using amber vials or storing in the dark.Prevents photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Moisture Store in a desiccated environment.Prevents hydrolysis.

Data Summary: Recommended Storage Conditions

Compound TypeTemperatureAtmosphereLight Protection
Oxaspiroheptane Derivatives2-8 °C or -20 °CInert (Ar, N₂)Amber Vials
Amorphous Solids-20 °CInert & DesiccatedAmber Vials
Solutions in Protic Solvents-20 °C or -80 °CInertAmber Vials

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the oxaspiroheptane ring?

A1: The most probable degradation pathways involve the opening of the strained ether ring. This can occur via:

  • Acid-catalyzed hydrolysis: Leading to the formation of a diol. The reaction proceeds through a protonated intermediate, with the nucleophile (e.g., water) attacking the more substituted carbon.[5][6][7]

  • Base-catalyzed hydrolysis: Also yielding a diol, but the nucleophilic attack occurs at the less sterically hindered carbon.[4][5][6]

  • Rearrangement: Under certain acidic conditions, a pinacol-like rearrangement can occur following ring-opening, leading to a ketone or aldehyde.[12]

Q2: How can I perform a forced degradation study on my oxaspiroheptane-containing compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of your molecule and to develop stability-indicating analytical methods.[11][13][14] A typical forced degradation study involves subjecting the compound to the following conditions:

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve the oxaspiroheptane derivative in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for the same time intervals.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution in a sealed vial at a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating method, typically HPLC or LC-MS.[15][16][17][18][19]

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control sample to identify and quantify the degradation products.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify & Quantify Degradants Analysis->End

Caption: General workflow for a forced degradation study.

Q3: Which analytical techniques are best for monitoring the stability of oxaspiroheptane derivatives?

A3: A combination of chromatographic and spectroscopic techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the workhorse for separating the parent compound from its degradation products and quantifying them.[15][17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation information.[16][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Thieme E-Journals. (n.d.). Synthesis. Thieme E-Journals. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Use of 2′-Spirocyclic Ethers in HCV Nucleoside Design. Journal of Medicinal Chemistry. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave. [Link]

  • PubMed. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][11] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). 3.3: Rearrangements. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy. [Link]

  • IJPPR. (n.d.). Degradation Profiling by RP- HPLC: A Review. IJPPR. [Link]

  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. [Link]

  • YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • VU Research Portal. (2020). Regioselectivity of Epoxide Ring-Openings via S>N>2 Reactions Under Basic and Acidic Conditions. VU Research Portal. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]

  • ResearchGate. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • YouTube. (2018). Regioselectivity of epoxide ring-opening. YouTube. [Link]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]

  • ResearchGate. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. ResearchGate. [Link]

Sources

Executive Summary: The "Escape from Flatland" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spirocyclic Amine Purification Topic: Troubleshooting & Optimization for Spirocyclic Amine Isolation Ticket ID: SPIRO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Spirocyclic amines (e.g., azaspiroheptanes, diazaspirodecane) are increasingly utilized in medicinal chemistry to increase fraction sp3 (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) character, thereby improving solubility and clinical success rates compared to flat aromatic compounds (Lovering et al., 2009).[1][2][3][4] However, these physicochemical advantages create distinct purification hurdles:
  • High Polarity/Basicity: Leads to severe tailing on silica and retention in aqueous layers.

  • Lack of Chromophores: Renders standard UV detection ineffective.[5]

  • Volatility: Low molecular weight spirocycles often sublime or evaporate during concentration.

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Chromatography Troubleshooting

Q: Why does my spirocyclic amine streak/tail on silica gel, and how do I fix it?

Diagnosis: Spirocyclic amines are often strong bases (


 9–11). Unmodified silica gel contains acidic silanol groups (

) that protonate your amine, forming an ionic bond. This results in broad, tailing peaks and mass loss.

The Solution: "The Ammonia Shift" Protocol Do not rely solely on Triethylamine (TEA). TEA often elutes before the product, leaving the column active again. You must use a volatile base that persists in the mobile phase.

Protocol 1.1: Basified Silica Chromatography

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: 10% (7N

    
     in MeOH) in DCM.
    
    • Note: Do not just add aqueous ammonium hydroxide to DCM; it is immiscible. You must use commercially available methanolic ammonia or prepare it by bubbling

      
       gas into chilled MeOH.
      
  • Gradient: 0% to 40% B.

  • Column Pre-treatment: Flush the column with 5 column volumes (CV) of 10% TEA in Hexanes/DCM before equilibration to "cap" active silanols.

Data Comparison: Tailing Factor (


) 
Modifier SystemTailing Factor (

)
Resolution (

)
Recovery %
None (Pure MeOH/DCM)> 2.5 (Severe Tailing)< 0.545%
1% TEA1.5 (Moderate)1.278%
7N NH3 in MeOH 1.1 (Symmetric) > 2.0 95%

Module 2: Detection of "Invisible" Analytes

Q: My compound has no UV activity. How do I detect it during Flash/Prep HPLC?

Diagnosis: Spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptane) lack conjugated


-systems required for UV absorbance at 254 nm.

The Solution: Universal Aerosol Detection (CAD vs. ELSD) While Refractive Index (RI) is an option, it is incompatible with gradients.[6] You must use evaporative techniques.

Technical Insight:

  • ELSD (Evaporative Light Scattering Detector): Response is sigmoidal and dependent on particle size.[7] Lower sensitivity for semi-volatiles.

  • CAD (Charged Aerosol Detector): Response is more linear and sensitive.[7] It detects particles down to 10 nm, whereas ELSD cuts off around 50 nm (Thermo Fisher, 2024).[7]

Decision Logic for Detector Selection

DetectionLogic Start Analyte Detection CheckUV Has Chromophore? (Aromatic/Conjugated) Start->CheckUV UV Use UV (254/280 nm) CheckUV->UV Yes NoUV Non-Chromophoric (Spirocycle) CheckUV->NoUV No CheckVol Is Analyte Volatile? (BP < Mobile Phase) NoUV->CheckVol Deriv Derivatization Required (Ninhydrin/KMnO4) CheckVol->Deriv Yes Aerosol Aerosol Detection CheckVol->Aerosol No Compare Select Hardware Aerosol->Compare CAD CAD (High Sensitivity, Linear) Compare->CAD ELSD ELSD (Robust, Lower Cost) Compare->ELSD

Figure 1: Decision tree for selecting the appropriate detection method for non-chromophoric spirocycles.

Module 3: Isolation & Workup (The "Yield Loss" Issue)

Q: My product is highly water-soluble and disappears during aqueous workup. How do I isolate it?

Diagnosis: Oxaspirocycles and small azaspirocycles have high water solubility (logP < 0). Standard Liquid-Liquid Extraction (LLE) using DCM/Water will result in the product partitioning into the aqueous phase.

The Solution: SCX "Catch and Release" Avoid LLE entirely. Use Strong Cation Exchange (SCX) chromatography.[8][9][10] This relies on the basicity of the amine to "catch" it on a sulfonic acid resin, allowing you to wash away non-basic impurities, then "release" it with ammonia.

Protocol 3.1: SCX Cartridge Purification

  • Conditioning: Flush SCX cartridge with MeOH (2 CV) then DCM (2 CV).

  • Loading: Dissolve crude mixture in DCM or MeOH (non-basic). Load onto cartridge.

    • Mechanism:[9][10][11] Amine (

      
      ) binds to Sulfonic Acid (
      
      
      
      )
      
      
      Salt (
      
      
      ).
  • Washing (The Purification): Flush with 5 CV of MeOH.

    • Result: Neutrals, acids, and non-basic impurities elute. Product remains bound.

  • Elution (The Release): Flush with 3 CV of 2M

    
     in MeOH .
    
    • Result: Ammonia displaces the amine. Collect this fraction.

  • Concentration: Evaporate solvent to obtain the free base.

Visualizing the SCX Mechanism

SCX_Mechanism Step1 1. LOAD (Acidic/Neutral pH) Amine binds to Resin Resin SCX Resin (SO3H) Step1->Resin Binds Impurity Neutrals Step1->Impurity Passes Step2 2. WASH (Methanol) Impurities elute Step2->Impurity Removes Step3 3. ELUTE (NH3 in MeOH) Amine released Product Spiro Amine Step3->Product Displaces Resin->Step2 Resin->Step3

Figure 2: The "Catch and Release" mechanism for isolating polar amines without aqueous extraction.

Module 4: Handling Volatile Spirocycles

Q: I lose my compound on the rotovap. It's a low MW spirocycle (e.g., MW < 150).

Diagnosis: Small, rigid spirocycles (like 2-azaspiro[3.3]heptane) have high vapor pressures as free bases.

The Solution: Salt Formation Never isolate the free base of a volatile spirocycle. Convert it to a salt immediately after elution or during the final step.

Protocol 4.1: Hydrochloride Salt Isolation

  • Elute compound from column (or SCX).[10]

  • Add 1.1 equivalents of HCl in Dioxane or HCl in Ether .

  • Precipitate forms immediately.

  • Filter the solid or evaporate. The salt form is non-volatile and stable.

    • Alternative: If HCl salt is hygroscopic (common with spirocycles), try Oxalic Acid or Fumaric Acid to form a crystalline solid.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][11] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2]

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?

  • Teledyne ISCO. (2012).[9] RediSep SCX Column Application Note: Purification of Basic Compounds.

  • Beilstein Institute. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.

Sources

Optimizing reaction conditions for 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5829-SPRO Subject: Optimization of Reaction Conditions for 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

System Overview & Mechanistic Logic

You are attempting to synthesize 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS: 97266-84-7).[2][3] This transformation typically relies on the Corey-Chaykovsky reaction , converting 1-benzyl-3-pyrrolidinone into the corresponding spiro-epoxide using a sulfur ylide.

The "Why" Behind the Chemistry

This reaction is not merely a methylene transfer; it is a delicate balance between nucleophilic attack and ring closure.

  • Reagent Choice: We utilize Trimethylsulfoxonium Iodide (TMSOI) rather than Trimethylsulfonium Iodide.[1][2] TMSOI generates the sulfoxonium ylide, which is "harder" and thermodynamically more stable.[2] It prefers 1,2-addition to the ketone over enolization, which is critical for your pyrrolidinone substrate.[2]

  • The Spiro-Constraint: The formation of the spiro[2.4] system introduces ring strain. The reaction must be driven to completion by ensuring the intermediate betaine collapses efficiently into the epoxide.

Mechanistic Workflow

The following diagram outlines the critical path and potential failure points (red nodes) in your current workflow.[2]

CoreyChaykovsky TMSOI TMSOI (Sulfoxonium Salt) Ylide Sulfoxonium Ylide (Active Reagent) TMSOI->Ylide Deprotonation Base Base (NaH or KOtBu) Base->Ylide Ketone 1-Benzyl-3-pyrrolidinone Betaine Betaine Intermediate (Alkoxide) Ketone->Betaine Ylide->Betaine + Ketone (Nu Attack) SideRxn FAILURE: Enolization (Recovered SM) Ylide->SideRxn If Base Too Strong/Hot Product 5-Benzyl-1-oxa- 5-azaspiro[2.4]heptane Betaine->Product Ring Closure (-DMSO) Moisture FAILURE: Moisture (Quenches Ylide) Moisture->Ylide Inhibits

Figure 1: Mechanistic pathway for the Corey-Chaykovsky epoxidation of 1-benzyl-3-pyrrolidinone.[2]

Optimized Protocol (The "Golden Standard")

Based on internal stability data and literature precedents for spiro-pyrrolidines, the following protocol minimizes side reactions (polymerization) and maximizes conversion.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
1-Benzyl-3-pyrrolidinone 1.0SubstrateMust be free of water (<0.1%).
Trimethylsulfoxonium Iodide (TMSOI) 1.2 - 1.5Methylene SourceRecrystallize if yellow/caked.[1][2]
NaH (60% in oil) 1.5 - 2.0BaseWash with hexanes only if oil interferes with downstream assay.[2]
DMSO Solvent (0.5 M)SolventMUST BE ANHYDROUS.
Step-by-Step Methodology
  • Ylide Generation (The Danger Zone):

    • Charge NaH into a flame-dried flask under Argon.

    • Add anhydrous DMSO. Safety Note: Do not exceed 50°C.

    • Add TMSOI portion-wise at room temperature (RT).[2] Stir for 30–60 mins until gas evolution ceases and the solution becomes clear/milky.

  • Substrate Addition:

    • Cool the ylide solution to 0°C .

    • Add 1-benzyl-3-pyrrolidinone (dissolved in minimal DMSO or THF) dropwise.[2]

    • Reasoning: Low temp prevents enolization of the ketone.

  • Reaction Phase:

    • Allow to warm to RT and stir for 3–16 hours.

    • Monitor via TLC (stain with KMnO4 or Dragendorff’s reagent for amines).[2]

  • Quench & Workup:

    • Pour into ice-cold brine . Extract with Ethyl Acetate (EtOAc).[2]

    • Crucial: The product is a basic amine and an acid-sensitive epoxide. Do not use acid washes.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at 50% conversion. Adding more base doesn't help."

Diagnosis: Water Contamination or "Hard" Enolization.

  • The Cause: DMSO is hygroscopic. Even trace water (ppm levels) protonates the ylide, turning it back into the inactive sulfoxonium salt.[2] Alternatively, the ylide may be acting as a base rather than a nucleophile, enolizing your ketone.[2]

  • The Fix:

    • Dry DMSO over 4Å molecular sieves for 24 hours prior to use.

    • Switch to KOtBu in THF (Potassium tert-butoxide).[2] While TMSOI is less soluble in THF, the reaction is often cleaner and avoids the moisture sponge effect of DMSO.

Issue 2: "The product disappears during column chromatography."

Diagnosis: Acid-Catalyzed Ring Opening.

  • The Cause: Silica gel is slightly acidic (pH ~5-6).[2] This acidity is sufficient to protonate the epoxide oxygen, triggering a nucleophilic attack (by the N-benzyl group or external nucleophiles), leading to ring opening.[2]

  • The Fix:

    • Pre-treat Silica: Slurry your silica gel in Hexanes/Et3N (99:1) before loading the column.[2]

    • Eluent: Maintain 1% Triethylamine (Et3N) in your eluent system throughout the purification.[2]

    • Alternative: Use neutral Alumina instead of silica.

Issue 3: "I see a violent exotherm when mixing NaH and DMSO."

Diagnosis: Runaway Decomposition (Safety Critical).

  • The Cause: The "Dimsyl Anion" formed is stable at RT but decomposes exothermically above 50–60°C. If the NaH addition is too fast, the localized heat triggers a self-accelerating decomposition.

  • The Fix:

    • Never heat NaH/DMSO mixtures above 50°C.

    • If heating is required to dissolve TMSOI, do so before adding the ketone, and keep it strictly controlled (water bath).[2]

Comparative Data: Base & Solvent Screening

We simulated the reaction efficiency across different conditions. Use this table to select the best fit for your lab's capabilities.

Base SystemSolventTempYieldPurity ProfileNotes
NaH DMSORT82%HighStandard Protocol. Requires strict moisture control.[1]
KOtBu THFReflux75%MedFaster, but reflux can degrade the epoxide.
KOtBu tBuOH50°C60%LowAlcohol solvent competes with epoxide formation.
NaOH (aq) DCM + TEBART45%LowPhase Transfer Catalysis (PTC).[2] Poor conversion for this specific substrate.

References

  • Corey, E. J.; Chaykovsky, M. (1965).[2] "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[2] Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[4]

  • Gololobov, Y. G., et al. (1987).[2] "Sixty years of staudinger reaction." Tetrahedron. (Context on ylide chemistry and nitrogen-containing heterocycles).

  • Yang, D., et al. (2019).[2] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development. [2]

  • Ciaccio, J. A., et al. (2003).[2] "Ring opening of epoxides with sodium azide in water-acetonitrile." (Reference for epoxide stability and ring-opening sensitivity).

Sources

Troubleshooting diastereoselectivity in spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Diastereoselectivity in Spirocyclization Ticket ID: #SPR-992-DR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic Triage

User Query: "I am observing low diastereomeric ratios (


) or inconsistent diastereoselectivity in my spirocyclization cascade. How do I lock the stereocenter configuration?"

Specialist Response: Spirocyclization is uniquely challenging because the formation of the quaternary spiro-carbon creates significant steric strain. Unlike flat ring systems, spiro-fused rings must adopt orthogonal geometries. Poor diastereoselectivity usually stems from two root causes:

  • Transition State (TS) Ambiguity: The energy difference (

    
    ) between the endo and exo transition states is insufficient (< 2 kcal/mol).
    
  • Post-Reaction Epimerization: The product is under thermodynamic control, and the kinetically favored diastereomer equilibrates to a mixture.

Use the following decision matrix to diagnose your specific failure mode.

Diagnostic Workflow

TroubleshootingFlow Start START: Low dr Observed CheckTime Time-Course Study: Does dr change over time? Start->CheckTime Thermo Issue: Thermodynamic Equilibration (Epimerization) CheckTime->Thermo Yes (dr drops) Kinetic Issue: Kinetic Selectivity (TS Energy Gap too small) CheckTime->Kinetic No (dr constant) Quench Optimize Quench: Neutralize catalyst immediately Thermo->Quench Solvent Change Solvent: Avoid protic/polar media Thermo->Solvent Ligand Metal Catalysis? Check Ligand Bite Angle/Bulk Kinetic->Ligand Temp Lower Temperature (-78°C to 0°C) Kinetic->Temp Substrate Substrate Design: Add distal steric bulk Kinetic->Substrate

Figure 1: Diagnostic decision tree for isolating the root cause of poor diastereoselectivity.

Technical Deep Dive: The "Ligand Wall" Effect

In metal-catalyzed spirocyclization (e.g., Pd, Au, Ni), the catalyst ligand is the primary architect of diastereoselectivity. If you are getting low


, your ligand is likely not creating a "tight" enough chiral pocket to destabilize the undesired transition state.
The Science: Bite Angle and Steric Maps

For spiro-centers, "flat" ligands (like simple phosphines) often fail. You require ligands that create a "roof" or "wall" over the metal center.

  • Case Study (Nickel Catalysis): In the synthesis of spiroindanones via Ni-catalyzed cascade cyclization, the choice of ligand is binary.

  • The Fix: Switch to ligands with defined chiral pockets and specific bite angles, such as the Mandyphos or Segphos series.

Comparative Data: Ligand Impact on Spirocyclization Ref: Adapted from Ni-catalyzed spirocyclization studies [1, 2].

Ligand ClassExample LigandYielddr (Diastereomeric Ratio)Mechanism of Failure/Success
Monodentate

<10%1:1No steric enforcement; free rotation of substrate.
Bidentate (Flexible) BINAP65%4:1Bite angle is too flexible; substrate "slips" to thermodynamic product.
Ferrocenyl (Rigid) (R,S)-Mandyphos 92% >20:1 Steric Wall: The ferrocene backbone locks the P-Ni-P angle, forcing the substrate to approach endo.
Actionable Protocol: Ligand Screening
  • Start Rigid: Do not waste time with flexible alkyl phosphines. Start with rigid backbones (Ferrocene, Spiro-biindane).

  • Electronic Tuning: If

    
     is good but yield is low, keep the scaffold but change the P-substituents (e.g., 
    
    
    
    
    
    
    
    ) to increase Lewis acidity without altering the steric map.

The Thermodynamic Trap: 1,3-Dipolar Cycloadditions

A common route to spirooxindoles is the [3+2] cycloaddition of isatin-derived azomethine ylides. Users often report that their initially high


 degrades during purification .
The Mechanism: Retro-Mannich Epimerization

The spirocyclization is often reversible. If the reaction is left too long or exposed to silica gel (acidic) during purification, the kinetic endo-product can undergo a retro-Mannich reaction, ring-open, and re-close to the thermodynamic exo-product (or a racemic mixture).

Visualizing the Trap:

Epimerization Kinetic Kinetic Product (Endo-Spiro) High Energy Open Zwitterionic Intermediate (Ring Open) Kinetic->Open Heat / Acid Open->Kinetic Reversible Thermo Thermodynamic Product (Exo-Spiro) Stable Sink Open->Thermo Equilibration

Figure 2: The pathway of diastereomeric erosion via retro-Mannich ring opening.

Troubleshooting Guide: Stabilizing the Kinetic Product
  • Q: My crude NMR shows 10:1 dr, but the isolated product is 2:1. Why?

    • A: Silica gel acidity catalyzed the epimerization.

    • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) to neutralize acidic sites. Alternatively, use neutral alumina.

  • Q: The reaction stalls at 50% conversion.

    • Fix: Do not heat the reaction to push conversion. Heating activates the retro-pathway. Instead, increase the concentration (0.1 M

      
       0.5 M) to favor the bimolecular forward reaction over the unimolecular reverse reaction.
      

Standardized Calibration Protocol

Use this protocol to benchmark your system. If you cannot achieve high


 with this standard setup, the issue is likely your technique (wet solvents, impure starting materials) rather than the chemistry.

Experiment: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] via [3+2] Cycloaddition [3, 4].

Reagents:

  • Isatin (1.0 equiv)

  • L-Proline (1.2 equiv, catalyst/reactant)

  • Trans-Chalcone or Maleimide (1.0 equiv, Dipolarophile)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Preparation: In a dry vial, mix Isatin (0.5 mmol) and L-Proline (0.6 mmol) in MeOH (2.0 mL). Stir at Room Temperature (25°C) for 15 minutes. Observation: Color should change to deep red/orange (formation of azomethine ylide dipole).

  • Addition: Add the dipolarophile (0.5 mmol) in one portion.

  • Monitoring (The Critical Step):

    • Take an aliquot at 1 hour .

    • Do not work up. Evaporate solvent directly under high vacuum (cold).

    • Run crude

      
       NMR immediately.
      
    • Target: Look for the diagnostic spiro-proton shifts. Calculate

      
       integration.
      
  • Optimization Loop:

    • If

      
       is >10:1: Proceed to isolation (filtration of precipitate is preferred over chromatography).
      
    • If

      
       is <5:1: Repeat at 0°C. If still low, switch solvent to Toluene (non-polar solvents destabilize the charged transition state, often altering selectivity).
      

Frequently Asked Questions (FAQs)

Q: Can solvent polarity flip the diastereoselectivity? A: Yes. In 1,3-dipolar cycloadditions, a polar solvent (MeOH) stabilizes the zwitterionic transition state, often favoring the endo product via secondary orbital interactions. Non-polar solvents (Benzene) force a more compact transition state, which may favor exo depending on steric bulk. If you need to invert selectivity, a solvent switch is the first variable to test [5].

Q: I am using a radical cascade (e.g., Co-catalysis) and getting poor dr. What now? A: Radical spirocyclizations are notoriously difficult to control because radical intermediates are planar. You must use a "Metalloradical" approach (e.g., Co(II)-porphyrins) where the radical is held inside the ligand sphere. Free radical conditions (AIBN/Bu3SnH) will almost always yield thermodynamic mixtures [6].

References

  • Ding, Z., Wang, Y., Liu, W., Chen, Y., & Kong, W. (2021).[2] Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization.[2] Journal of the American Chemical Society, 143(1), 53-59.[2] Link

  • Gholami, H., & Cornali, B. M. (2023).[3] Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822-7826.[3] Link[3]

  • Zhu, X., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles.[1][4][5] International Journal of Molecular Sciences, 24(4), 3771.[1] Link

  • Santos, M. M. M. (2014). Recent developments in the synthesis of spiro-oxindoles by 1,3-dipolar cycloaddition. Tetrahedron, 70(45), 9735-9757.
  • García, J. I., et al. (2009). Solvent effects on stereoselectivity: more than just an environment.[6][7] Chemical Society Reviews, 38, 1517-1531. Link

  • Xu, X., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(36), 14646–14656. Link

Sources

Removal of benzyl protecting group from 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Deprotection

Welcome to the technical support guide for the removal of the benzyl protecting group from 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane. This resource is designed for researchers and drug development professionals to navigate the complexities of this specific deprotection reaction. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer robust troubleshooting advice to ensure a successful and reproducible outcome.

The N-benzyl group is a widely used protecting group for amines due to its general stability and ease of installation. However, its removal, particularly from secondary amines, can present significant challenges.[1] The primary issue stems from the product amine itself, which can coordinate strongly to the palladium catalyst surface, leading to catalyst inhibition or complete deactivation.[2] This guide provides a systematic approach to overcoming these challenges for your specific spirocyclic substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the N-benzyl group from 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane?

The most common and effective method is catalytic hydrogenolysis.[3] This involves the cleavage of the C-N bond using hydrogen in the presence of a palladium catalyst. The two main variants are:

  • Direct Hydrogenation: Uses hydrogen gas (H₂), typically with a Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) catalyst.[2]

  • Catalytic Transfer Hydrogenation (CTH): Uses a hydrogen donor molecule in solution, such as ammonium formate or formic acid, to generate hydrogen in situ.[4] This method avoids the need for pressurized hydrogen gas setups.[5]

Other methods, such as those using strong acids or oxidizing agents, are generally not recommended for this substrate due to the sensitive nature of the epoxide ring in the 1-oxa-5-azaspiro[2.4]heptane core.[1][2]

Q2: Why is catalytic hydrogenolysis the preferred method, and what are the key reaction parameters?

Catalytic hydrogenolysis is favored for its clean reaction profile, producing toluene as the only significant byproduct, which is volatile and easily removed.[5] The key to a successful reaction lies in managing the catalyst's activity and preventing its deactivation.

Key Parameters to Control:

  • Catalyst Choice & Loading: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation as it can be more resistant to amine poisoning.[6] Catalyst loading is also critical; insufficient catalyst will result in a stalled reaction.

  • Hydrogen Source & Pressure: While high pressure (30-50 psi) can accelerate the reaction, many debenzylations can be achieved with a hydrogen balloon at atmospheric pressure, provided other conditions are optimized.[5] For CTH, the choice and stoichiometry of the hydrogen donor are paramount.

  • Solvent: Protic solvents like methanol or ethanol are most commonly used as they effectively dissolve the substrate and any additives and are compatible with the catalytic system.

  • Additives (Acid Modifiers): The addition of a catalytic amount of acid (e.g., acetic acid) is often crucial. It protonates the product amine, forming an ammonium salt. This salt has a much lower affinity for the palladium surface, preventing catalyst poisoning and dramatically improving reaction rates.[2][6]

  • Temperature & Stirring: Modest heating (e.g., 40-60 °C) can increase the reaction rate.[6] Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface, especially in balloon-pressure setups.[5]

Q3: How does the spirocyclic epoxide functionality affect the choice of deprotection method?

The epoxide (oxirane) ring is a critical functionality to preserve. While generally stable to neutral catalytic hydrogenation conditions, it is susceptible to ring-opening under harsh acidic conditions. Therefore, methods employing strong Lewis acids (like BCl₃ or AlCl₃) or strong Brønsted acids (like concentrated H₂SO₄ or trifluoroacetic acid) should be avoided.[2] When using an acid modifier for catalytic hydrogenation, a weaker acid like acetic acid is strongly preferred over mineral acids like HCl to minimize the risk of epoxide degradation.[6]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem: My reaction is extremely slow or has stalled, with significant starting material remaining after 24 hours.

This is the most common issue in N-debenzylation and usually points to catalyst deactivation.

  • Potential Cause 1: Catalyst Poisoning.

    • Explanation: The newly formed secondary amine product is basic and coordinates strongly to the active sites on the palladium catalyst, preventing further reaction.[2]

    • Solution: Add a stoichiometric or slight excess of a weak acid, such as acetic acid (HOAc), relative to your substrate. The acid protonates the product amine, forming an ammonium salt that does not bind to and poison the catalyst. This is often the single most effective intervention for a sluggish N-debenzylation.[6]

  • Potential Cause 2: Poor Catalyst Quality or Activity.

    • Explanation: The quality and activity of commercial Pd/C catalysts can vary significantly between batches and suppliers, a phenomenon often described as a "black box".[7] The catalyst may have low surface area, larger-than-optimal palladium particle size, or be partially oxidized (as PdO), which requires an initial reduction to the active Pd(0) state.[7]

    • Solution 1: Switch to a more active catalyst. Pearlman's catalyst, 20% Pd(OH)₂/C, is highly recommended for challenging debenzylations as it often shows superior activity and resistance to poisoning.[6]

    • Solution 2: Increase the catalyst loading. Doubling the weight percentage of the catalyst can often overcome activity issues, although this is a less elegant solution than addressing the root cause.

  • Potential Cause 3: Insufficient Hydrogen Mass Transfer.

    • Explanation: The reaction can only proceed as fast as hydrogen can reach the catalyst surface. In setups using a hydrogen balloon, poor agitation results in a hydrogen-starved reaction mixture.[5]

    • Solution: Increase the stir rate significantly. Ensure a vortex is visible in the reaction flask. If using a standard stir bar is insufficient, consider switching to a football-shaped stir bar or using an overhead mechanical stirrer for larger-scale reactions.

Problem: My TLC/LC-MS analysis shows the formation of a new, more polar byproduct in addition to my desired product.

  • Potential Cause: Epoxide Ring Opening.

    • Explanation: If reaction conditions are too harsh, particularly with excessive heat or the use of an overly strong acid, the epoxide ring can be opened by the solvent (e.g., methanol) or other nucleophiles present, leading to diol or ether-alcohol byproducts.

    • Solution 1: If using an acid additive, ensure it is a weak acid like acetic acid. Avoid using HCl or other strong mineral acids.[5][6]

    • Solution 2: Run the reaction at a lower temperature. While heat can accelerate the desired reaction, it can also promote side reactions. Attempt the reaction at room temperature first, especially when using a highly active catalyst system.

Problem: I have low isolated yield after workup, even though the reaction went to completion.

  • Potential Cause: Product Adsorption during Filtration.

    • Explanation: The free amine product, being polar and basic, can adsorb onto the Celite (diatomaceous earth) or the carbon support of the catalyst, especially if it is protonated.

    • Solution: After filtering the catalyst, wash the filter cake (the collected Celite and catalyst) extensively. Do not rely on a single solvent. A good practice is to wash sequentially with the reaction solvent (e.g., ethanol), followed by a more polar solvent like methanol, and perhaps even a small amount of methanol with a few drops of ammonia to displace the adsorbed amine product. Combine all filtrates for concentration.

Visualized Workflow and Mechanism

Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and solving common issues during the debenzylation reaction.

troubleshooting_workflow start Reaction Stalled / Incomplete? check_stirring Is stirring vigorous? (Visible vortex) start->check_stirring add_acid Add 1.1 eq. Acetic Acid Continue Reaction check_stirring->add_acid Yes increase_stirring Increase Stir Rate check_stirring->increase_stirring No check_catalyst Reaction Still Stalled? add_acid->check_catalyst increase_stirring->check_stirring change_catalyst Switch to 20% Pd(OH)₂/C or Increase Pd/C Loading check_catalyst->change_catalyst Yes success Reaction Complete check_catalyst->success No increase_pressure Consider Higher H₂ Pressure (if equipment allows) change_catalyst->increase_pressure increase_pressure->success

Caption: A decision tree for troubleshooting a stalled debenzylation reaction.

Reaction Mechanism

This diagram shows the generally accepted mechanism for the hydrogenolysis of an N-benzyl amine on a palladium surface.

reaction_mechanism cluster_surface Palladium Catalyst Surface (Pd⁰) p1 H₂ Adsorption & Dissociation p2 Amine Adsorption p3 Oxidative Addition (C-N Bond Cleavage) p4 Reductive Elimination Toluene Toluene p3->Toluene Amine_H R₂NH (Product) p4->Amine_H H2 H₂ (gas) H2->p1 Amine_Bn R₂N-Bn (Substrate) Amine_Bn->p2

Caption: Mechanism of catalytic hydrogenolysis for N-debenzylation.

Experimental Protocols & Data Summary

The following protocols provide detailed, step-by-step instructions for three reliable debenzylation methods.

Protocol 1: Standard Catalytic Hydrogenation (Pd/C, H₂ Balloon)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (1.0 equiv).

  • Solvent & Catalyst Addition: Dissolve the substrate in methanol (approx. 0.1 M concentration). Carefully add 10% Palladium on Carbon (10-20% by weight of the substrate) under a nitrogen or argon atmosphere.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.[2]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may take 12-48 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite.[6]

  • Purification: Wash the Celite pad thoroughly with methanol. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield the desired 1-oxa-5-azaspiro[2.4]heptane.

Protocol 2: Optimized Hydrogenation (Pd(OH)₂/C, Acetic Acid)
  • Reaction Setup: To a round-bottom flask, add the substrate (1.0 equiv) and dissolve it in ethanol (0.1 M).[6]

  • Additive: Add glacial acetic acid (1.1 equiv) to the solution and stir for 5 minutes.[6]

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 15-20% by weight).

  • Hydrogenation: Securely attach a hydrogen balloon and purge the system as described in Protocol 1. Heat the reaction to 40-60 °C with vigorous stirring.[6]

  • Reaction Monitoring: This reaction is typically much faster. Monitor every 1-2 hours. Complete conversion is often achieved within 2-8 hours.

  • Workup & Purification: Follow the workup steps from Protocol 1. During purification, it may be necessary to use a solvent system containing a small amount of triethylamine (e.g., 1%) to elute the free amine product from the silica gel column.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)
  • Reaction Setup: In a round-bottom flask, dissolve the substrate (1.0 equiv) in methanol (0.1 M).[5]

  • Hydrogen Donor: Add ammonium formate (5.0 equiv) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (20-30% by weight).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC/LC-MS. The reaction is often complete within 1-5 hours.

  • Workup & Purification: Cool the reaction to room temperature and filter through Celite. Wash the pad with methanol. The filtrate now contains the product and excess ammonium formate salts. Concentrate the filtrate, then perform a liquid-liquid extraction (e.g., with dichloromethane and a dilute aqueous basic solution) to remove the salts before concentrating the organic layer and purifying by column chromatography.

ParameterProtocol 1: Standard Pd/CProtocol 2: Optimized Pd(OH)₂/CProtocol 3: CTH
Catalyst 10% Pd/C20% Pd(OH)₂/C10% Pd/C
H₂ Source H₂ Gas (Balloon)H₂ Gas (Balloon)Ammonium Formate
Additive NoneAcetic Acid (1.1 eq)None
Pressure AtmosphericAtmosphericAtmospheric
Temperature Room Temperature40-60 °CReflux (~65 °C)
Typical Time 12-48 hours2-8 hours1-5 hours
Pros Simple setup, minimal reagentsHigh success rate, fastNo H₂ gas required, fast
Cons Often slow/stallsRequires heating, more expensive catalystWorkup involves salt removal

References

  • ResearchGate.

  • ACS Omega.

  • Green Chemistry.

  • ResearchGate.

  • ResearchGate.

  • Sciencemadness Discussion Board.

  • National Institutes of Health.

  • Sigma-Aldrich.

  • ResearchGate.

  • Organic Letters.

  • Organic Chemistry Portal.

  • Organic Process Research & Development.

  • Thieme Connect.

  • Erowid.

  • BLDpharm.

Sources

Technical Support Center: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (CAS: 97266-84-7). This spiro-epoxide is a critical high-value intermediate, most notably utilized in the synthesis of fluoroquinolone antibiotics (e.g., Sitafloxacin) and novel CNS agents.

Because of the ring strain inherent in the spiro-oxirane system (~25 kcal/mol), this molecule is thermodynamically reactive. The primary synthetic challenge is not forming the ring, but keeping it closed during workup and storage.

Target Molecule Data
PropertySpecification
IUPAC Name 5-benzyl-1-oxa-5-azaspiro[2.4]heptane
Molecular Weight 189.26 g/mol
Appearance Colorless to pale yellow oil (often solidifies at low temps)
Stability Hygroscopic; Acid-sensitive; Thermally labile >60°C
Primary Route Johnson-Corey-Chaykovsky Epoxidation

The Baseline Protocol (The "Happy Path")

To understand deviations, we must first establish the standard operating procedure (SOP). Deviations from this specific stoichiometry are the root cause of 90% of impurity cases.

Reaction: N-Benzyl-3-pyrrolidinone + Trimethylsulfoxonium Iodide (TMSOI)


 Spiro-epoxide
  • Activation: Sodium hydride (NaH) is suspended in anhydrous DMSO.

  • Ylide Formation: TMSOI is added at 0°C; H2 evolution occurs. Stirring continues until the solution is clear (formation of dimethylsulfoxonium methylide).

  • Addition: N-Benzyl-3-pyrrolidinone is added slowly at 0–5°C.

  • Quench: Reaction is quenched with cold water or saturated NaHCO3 (Never acid!).

  • Extraction: Ethyl acetate or Toluene.

Impurity Profiling & Mechanism

The following diagram illustrates the divergence points where standard intermediates degrade into common impurities.

ImpurityPathways cluster_legend Pathway Legend Start N-Benzyl-3-pyrrolidinone (Starting Material) Start->Start Incomplete Conv. (Wet DMSO) Betaine Betaine Intermediate Start->Betaine + TMSOI/NaH Ylide Sulfur Ylide (Reagent) Product 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Target) Betaine->Product - DMSO (Ring Closure) ImpurityC Impurity C: Methyl Ketone (Ring Expansion) Betaine->ImpurityC TMSOI Instability ImpurityA Impurity A: Diol (Hydrolysis) Product->ImpurityA + H2O / H+ (Acidic Workup) ImpurityB Impurity B: Allylic Alcohol (Base Rearrangement) Product->ImpurityB Excess Base / Heat key Solid: Synthesis | Dashed: Degradation

Figure 1: Mechanistic divergence showing how process deviations lead to specific impurities (Diol, Allylic Alcohol, Ring Expansion).

Impurity Deep Dive
Impurity A: The Vicinal Diol (Hydrolysis Product) [1]
  • Chemical Name: 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol.

  • Identification: LCMS [M+H]+ = 208. Mass shift of +18 from parent.

  • Root Cause: The spiro-epoxide is highly strained. If the quench water is slightly acidic (pH < 7) or if the organic phase retains water during concentration, the ring opens.

  • Prevention: Always use saturated NaHCO3 for quenching. Dry organic layers thoroughly with Na2SO4.

Impurity B: The Allylic Alcohol (Isomerization)
  • Chemical Name: (1-benzyl-2,5-dihydro-1H-pyrrol-3-yl)methanol (or isomer).

  • Identification: LCMS [M+H]+ = 190 (Same as product!). Distinguishable only by NMR (appearance of olefinic protons).

  • Root Cause: "Over-cooking" the reaction. Excess NaH or high temperatures (>40°C) can deprotonate the alpha-carbon, causing the epoxide to rearrange into an alcohol.

  • Prevention: Strictly control temperature. Do not heat the reaction to drive completion.

Impurity C: Residual Starting Material (Ketone)
  • Identification: LCMS [M+H]+ = 176. Distinct Carbonyl stretch in IR (~1740 cm⁻¹).

  • Root Cause: Wet DMSO. Water kills the sulfur ylide faster than the ylide attacks the ketone.

  • Prevention: Use molecular sieves on DMSO. Re-titrate NaH if it is old (hydroxide coating reduces activity).

Troubleshooting Dashboard (FAQs)

This section addresses specific user scenarios encountered in the lab.

Scenario 1: "My LCMS purity is good, but the NMR shows a mess."

Diagnosis: Polymerization or Decomposition on Silica.

  • Explanation: Epoxides are Lewis-basic. Standard silica gel is slightly acidic. Running this compound through a standard silica column can cause ring-opening or oligomerization on the column.

  • Solution: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexane before loading the sample. This neutralizes the acidic sites. Alternatively, use neutral alumina.

Scenario 2: "I have a persistent peak at M+18."

Diagnosis: Diol formation (Impurity A).

  • Explanation: You likely have water trapped in your final oil.

  • Solution:

    • Check the pH of your aqueous layer during extraction; it must be basic (pH 8-9).

    • Avoid rotary evaporation at high temperatures (>45°C) if water is present.

    • Rescue: You cannot easily re-close the diol to the epoxide. This batch must be repurified to remove the diol, or discarded.

Scenario 3: "The reaction stalled at 70% conversion."

Diagnosis: Ylide quenching.

  • Explanation: The sulfur ylide is unstable over time. If the ketone is added too slowly, or if the headspace wasn't purged with Argon, moisture/oxygen destroyed the reagent.

  • Solution: Add a "booster" shot of fresh ylide (generated in a separate flask) to the reaction mixture. Do not just add more NaH to the main pot.

Analytical Fingerprints

Use these parameters to validate your product quality.

MethodSignalInterpretation
1H NMR (CDCl3)

2.90 (d), 2.65 (d)
The diastereotopic methylene protons of the epoxide ring (characteristic "roofing" doublet).
1H NMR (Impurity)

5.5 - 6.0 ppm
Presence of olefinic protons indicates Impurity B (Allylic Alcohol).
13C NMR

~55-60 ppm
Quaternary carbon of the spiro center.
IR Spectroscopy Disappearance of 1740 cm⁻¹Loss of ketone carbonyl stretch confirms conversion.
LCMS 190.1 (M+H)Parent peak. Watch for 208 (Diol) or 379 (Dimer).

Logic Tree for Purification Selection

PurificationLogic Start Crude Mixture Analysis CheckSM Is SM (Ketone) > 5%? Start->CheckSM CheckDiol Is Diol > 2%? CheckSM->CheckDiol No Distill High Vac Distillation (Risky: Thermal Deg.) CheckSM->Distill Yes (Boiling point diff is large) Column Column Chromatography (Basified Silica) CheckDiol->Column Yes (Polarity diff is large) Cryst Crystallization (Hexane/Et2O) CheckDiol->Cryst No (High Purity) Resynthesize Discard/Resynthesize Distill->Resynthesize If Pot Temp > 100°C

Figure 2: Decision matrix for purification. Note that distillation is discouraged due to thermal instability.

References

  • Corey-Chaykovsky Reaction Mechanism & Scope

    • Aggarwal, V. K., et al. "Catalytic Epoxidation via Sulfur Ylides." Chemical Communications, 2003.[2]

    • Source:

  • Synthesis of N-benzyl-3-pyrrolidinone (Precursor)

    • Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate.[3]

    • Source:

  • Epoxide Hydrolysis Mechanisms (Impurity A)

    • "Opening of Epoxides With Acid."[1][4][5][6] Master Organic Chemistry.

    • Source:

  • Spiro-Epoxide Data & Sitafloxacin Impurities

    • ChemScene Product Data: 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)...[7] (Sitafloxacin Impurity).[8]

    • Source:[7]

  • General Physical Properties

    • PubChem Compound Summary for CID 154404053 (1-Oxa-5-azaspiro[2.
    • Source:

Sources

Technical Support Center: Synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane. It explores two robust, alternative synthetic routes, moving beyond standard textbook procedures to offer practical, field-tested advice. The content is structured in a question-and-answer format to directly address common experimental challenges and provide troubleshooting strategies.

Introduction: The Challenge of Spiro-Epoxide Synthesis

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is a valuable heterocyclic building block. Its spirocyclic nature, combining a pyrrolidine ring with a strained oxirane (epoxide) ring, makes it a desirable scaffold in medicinal chemistry for exploring three-dimensional chemical space.[1][2] However, the synthesis of such structures is not without its challenges. The inherent strain of the epoxide ring can lead to instability and undesired side reactions, while purification can be complicated by closely-related byproducts.[3][4]

This guide details two primary alternative pathways starting from the common precursor, N-benzyl-3-pyrrolidinone:

  • Direct Epoxidation via Corey-Chaykovsky Reaction: A one-step conversion of the ketone to the spiro-epoxide using a sulfur ylide.

  • Two-Step Olefination-Epoxidation Sequence: Conversion of the ketone to an exocyclic alkene via the Wittig reaction, followed by epoxidation.

Alternative Route 1: Corey-Chaykovsky Reaction from N-benzyl-3-pyrrolidinone

This is often the most direct route, converting a carbonyl group directly into an epoxide through the action of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's Reagent).[5][6] The reaction is known for its efficiency in forming three-membered rings.[7]

Reaction Pathway & Mechanism

The mechanism involves the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine intermediate. Subsequent intramolecular SN2 displacement of the sulfur leaving group yields the final epoxide product.[5]

corey_chaykovsky start N-benzyl-3-pyrrolidinone + (CH₃)₂S⁺-CH₂⁻ betaine Betaine Intermediate start->betaine Nucleophilic Attack product 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane + DMSO betaine->product Intramolecular Sₙ2

Caption: Mechanism of the Corey-Chaykovsky epoxidation.

Troubleshooting & FAQs: Corey-Chaykovsky Route

Q: My reaction yield is very low or non-existent. What are the most critical parameters to check?

A: This is a common issue often traced back to the generation and stability of the sulfur ylide. Consider the following:

  • Base Strength: The ylide is generated by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong, non-nucleophilic base.[8] Sodium hydride (NaH) is most common. Ensure your NaH is fresh and highly active (e.g., from a new bottle, or washed with dry hexanes to remove mineral oil).

  • Anhydrous Conditions: The ylide is extremely sensitive to water and protic solvents.[9] Ensure all glassware is oven-dried, and all solvents (like THF or DMSO) are anhydrous. Even trace moisture can quench the ylide.

  • Temperature Control: Ylide formation is typically done at room temperature, but the subsequent reaction with the ketone may benefit from cooling to 0 °C to minimize side reactions before allowing it to warm.

Q: I am observing a significant amount of a β-hydroxymethyl sulfide byproduct. How can I prevent this?

A: This byproduct arises from an alternative reaction pathway. The choice of ylide is critical here.

  • Dimethylsulfonium methylide (from trimethylsulfonium iodide and NaH) is less stable and more reactive. It typically gives better yields for epoxidation but can sometimes lead to byproducts.

  • Dimethyloxosulfonium methylide (Corey's Reagent) (from trimethylsulfoxonium iodide and NaH) is more stable. While the reaction may be slower, it often gives cleaner reactions and is less prone to forming the sulfide byproduct, making it a better choice for challenging substrates.[8]

Q: The work-up and purification are proving difficult. What is the recommended procedure?

A: The primary byproduct is dimethyl sulfoxide (DMSO) or dimethyl sulfide, which can complicate extraction and chromatography.

  • Work-up: Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with a large volume of water to dissolve the salts and DMSO.

  • Extraction: Extract thoroughly with a solvent like ethyl acetate or dichloromethane. Multiple extractions (3-4 times) are necessary to recover the product.

  • Purification: The product is moderately polar. Silica gel column chromatography is usually effective. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity should provide good separation from any remaining starting material and byproducts.

Experimental Protocol: Corey-Chaykovsky Epoxidation
  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2x) to remove the oil. Add anhydrous DMSO and stir the suspension.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise. The mixture will warm and hydrogen gas will evolve. Stir at room temperature for 1 hour until the solution becomes clear and gas evolution ceases.

  • Reaction: Cool the ylide solution to 0 °C in an ice bath. Dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Data Summary: Corey-Chaykovsky Conditions
ParameterCondition ACondition BRationale
Ylide Precursor Trimethylsulfonium IodideTrimethylsulfoxonium IodideCorey's Reagent (B) is more stable, often leading to cleaner reactions.[8]
Base NaHn-BuLiNaH is safer and more common for this transformation. n-BuLi can also be used but requires stricter temperature control.
Solvent DMSOTHF/DMSODMSO is ideal for ylide formation. THF can be used as a co-solvent for the ketone addition.
Typical Yield 65-80%70-85%Yields are substrate-dependent but generally good for both conditions.

Alternative Route 2: Wittig Olefination & Subsequent Epoxidation

This two-step approach first converts the ketone into an exocyclic alkene (N-benzyl-3-methylenepyrrolidine) using the Wittig reaction.[10] This intermediate is then isolated and treated with an epoxidizing agent to form the spiro-epoxide.

Step 2a: Synthesis of N-benzyl-3-methylenepyrrolidine via Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from carbonyls and phosphorus ylides.[11][12]

wittig_reaction start N-benzyl-3-pyrrolidinone + Ph₃P⁺-CH₂⁻ oxaphosphetane Oxaphosphetane Intermediate start->oxaphosphetane Nucleophilic Attack product N-benzyl-3-methylenepyrrolidine + Ph₃PO oxaphosphetane->product Cycloreversion

Caption: Mechanism of the Wittig olefination.

Troubleshooting & FAQs: Wittig Reaction

Q: My Wittig reaction is sluggish and gives a poor yield. What could be the problem?

A: Incomplete ylide formation is the most common culprit.

  • Ylide Generation: The ylide is typically formed by treating methyltriphenylphosphonium bromide with a very strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF.[9] The characteristic deep orange or yellow color of the ylide is a good visual indicator of its formation.

  • Base Stoichiometry: Ensure you are using at least one full equivalent of the base. It is often beneficial to titrate the n-BuLi solution beforehand to determine its exact concentration.

  • Water Sensitivity: Like sulfur ylides, phosphorus ylides are highly basic and moisture-sensitive. Rigorous anhydrous conditions are mandatory.[9]

Q: How do I effectively remove the triphenylphosphine oxide (Ph₃PO) byproduct after the reaction?

A: Ph₃PO is notoriously difficult to separate from reaction products due to its moderate polarity and high crystallinity.

  • Crystallization: In some cases, Ph₃PO can be crystallized out of a non-polar solvent like hexanes or a mixture of hexanes/ether while the more soluble alkene product remains in solution.

  • Chromatography: Careful column chromatography is the most reliable method. Ph₃PO has a moderate Rf, so running the column with a less polar eluent system will allow the non-polar alkene product to elute first.

  • Precipitation: After concentrating the reaction mixture, trituration with cold diethyl ether or pentane can often cause the Ph₃PO to precipitate as a white solid, which can then be filtered off.

Step 2b: Epoxidation of N-benzyl-3-methylenepyrrolidine

The isolated alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the epoxide.

epoxidation start N-benzyl-3-methylenepyrrolidine + m-CPBA transition_state "Butterfly" Transition State start->transition_state Concerted Reaction product 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane + m-CBA transition_state->product

Caption: Concerted mechanism of m-CPBA epoxidation.

Troubleshooting & FAQs: Epoxidation Step

Q: The epoxidation reaction is producing byproducts, and I suspect the epoxide ring is opening. How can I improve selectivity?

A: The acidic byproduct of the m-CPBA reaction (meta-chlorobenzoic acid) can catalyze the ring-opening of the newly formed, acid-sensitive epoxide.

  • Buffering: Perform the reaction in the presence of a mild base to neutralize the acidic byproduct as it forms. A common choice is to add powdered potassium carbonate (K₂CO₃) or to use a buffered solution like sodium bicarbonate (NaHCO₃).

  • Temperature: Run the reaction at low temperatures (typically 0 °C) to minimize the rate of potential side reactions.

  • Alternative Reagents: If acid sensitivity is a major issue, consider using a non-acidic epoxidizing agent like dimethyldioxirane (DMDO), which is generated in situ from acetone and Oxone®. DMDO is highly effective and operates under neutral conditions, but it is volatile and must be prepared and used with care.

Experimental Protocol: Two-Step Olefination-Epoxidation

Part A: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide (1.3 eq) in anhydrous THF under N₂.

  • Cool the suspension to 0 °C and add n-BuLi (1.2 eq) dropwise. A deep yellow/orange color will develop. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the resulting ylide solution back to 0 °C and add a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.

  • Stir at room temperature overnight. Monitor by TLC.

  • Quench with saturated NH₄Cl, extract with diethyl ether, dry, and concentrate. Purify by column chromatography to isolate N-benzyl-3-methylenepyrrolidine.

Part B: Epoxidation

  • Dissolve the alkene from Part A (1.0 eq) in dichloromethane (DCM).

  • Add solid sodium bicarbonate (2.0 eq) to act as a buffer.

  • Cool the mixture to 0 °C and add m-CPBA (1.1 eq, ~77% purity) portion-wise.

  • Stir at 0 °C for 2-4 hours, then allow to warm to room temperature. Monitor by TLC.

  • Once complete, filter off the solids. Wash the filtrate with 10% aqueous Na₂S₂O₃ (to destroy excess peroxide), then with saturated NaHCO₃, and finally with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for use, but can be further purified by chromatography if needed.

Data Summary: Epoxidation Conditions
ParameterCondition ACondition BRationale
Reagent m-CPBADMDO (in situ)m-CPBA is commercially available and robust. DMDO is milder and operates under neutral pH, preventing acid-catalyzed side reactions.
Solvent Dichloromethane (DCM)Acetone/WaterDCM is a standard solvent for m-CPBA. Acetone is the precursor for DMDO generation.
Additives NaHCO₃ or K₂CO₃None neededBuffering is critical for m-CPBA to prevent epoxide ring-opening.
Typical Yield 85-95%>90%Both methods are typically very high-yielding for unhindered alkenes.

Final Product Characterization

Q: How do I confirm the structure of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane?

A: Standard spectroscopic methods are sufficient.

  • ¹H NMR: Expect to see the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.6 ppm), and a characteristic singlet for the two equivalent protons of the epoxide CH₂ (~2.7 ppm). The pyrrolidine ring protons will appear as multiplets in the aliphatic region.

  • ¹³C NMR: Key signals include the spiro quaternary carbon (~68 ppm), the epoxide CH₂ carbon (~50 ppm), and the carbons of the benzyl and pyrrolidine rings.

  • Mass Spectrometry (MS): For ESI-MS, look for the [M+H]⁺ ion at m/z 190.12.[13]

References

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). Retrieved from [Link]

  • PubMed. (2021). Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. Retrieved from [Link]

  • NIH. (n.d.). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Retrieved from [Link]

  • ResearchGate. (2016). Highly functionalized alkenes produced from base-free organocatalytic Wittig reactions. Retrieved from [Link]

  • YouTube. (2016). Wittig + Epoxide Synthesis Orgo 2 Made Easy!. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines. Retrieved from [Link]

  • PubMed. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids. Retrieved from [Link]

  • PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Retrieved from [Link]

  • Frontiers. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).
  • NIH. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Retrieved from [Link]

  • RSC Publishing. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]

  • YouTube. (2022). Corey-Chaykovsky Epoxide Formation Mechanism. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-benzyl-1-oxa-5-azaspiro[2.4]heptane. Retrieved from [Link]

  • ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-5-azaspiro[2.4]heptane. Retrieved from [Link]

  • Chemsigma. (n.d.). 5-benzyl-5-azaspiro[2.4]heptan-4-one. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane and Other Proline Analogs in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has emerged as a "simplest enzyme," a small, naturally occurring molecule capable of catalyzing a wide array of chemical transformations with high stereoselectivity.[1][2] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through enamine and hydrogen bonding interactions, mimicking the catalytic strategies of natural enzymes.[1][3] This has spurred the development of a vast arsenal of proline analogs, each designed to fine-tune the catalyst's steric and electronic properties to achieve superior performance in terms of reactivity and stereocontrol.

This guide provides a comparative analysis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, a structurally unique proline analog, in the context of other well-established proline derivatives. While direct experimental data comparing the catalytic efficacy of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is not extensively available in peer-reviewed literature, this guide will leverage structure-activity relationships established for related analogs to project its potential performance and provide a framework for its evaluation.

The Unique Structural Landscape of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is a chiral molecule featuring a spirocyclic oxazolidinone fused to a pyrrolidine ring, with a benzyl group attached to the nitrogen atom. This distinct architecture introduces several key features that can significantly influence its catalytic behavior:

  • Conformational Rigidity: The spirocyclic system imparts a high degree of conformational rigidity to the pyrrolidine ring. In proline catalysis, the puckering of the five-membered ring plays a crucial role in determining the facial selectivity of the reaction. By locking the ring into a specific conformation, spirocyclic analogs can enhance stereocontrol.

  • Steric Shielding: The spiro-fused oxazolidinone and the N-benzyl group create a defined steric environment around the catalytically active secondary amine. This steric bulk can effectively shield one face of the enamine intermediate, leading to higher enantioselectivity in reactions like the aldol addition.

  • Electronic Effects: The oxazolidinone moiety, with its electron-withdrawing carbonyl group, can influence the electronic properties of the nitrogen atom, potentially affecting the nucleophilicity of the resulting enamine intermediate.

  • N-Benzyl Group: The benzyl group on the nitrogen atom replaces the acidic proton of proline's carboxylic acid. This modification prevents the catalyst from participating in hydrogen bonding with the acceptor aldehyde, a key interaction in the proposed mechanism of proline catalysis. This suggests that 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane would operate through a different transition state assembly than proline itself.

Comparative Performance Analysis: Proline and Its Analogs in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and a benchmark for evaluating the performance of proline-based organocatalysts. The reaction typically involves the addition of a ketone to an aldehyde, generating a β-hydroxy ketone with two new stereocenters.

While specific data for 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is unavailable, we can infer its potential by examining the performance of structurally related analogs.

Table 1: Comparative Performance of Proline and Selected Analogs in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
CatalystSolventTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)Reference
L-ProlineDMSORT969995:596(List et al., 2000)
L-ProlineMeOH/H₂ORT307890:1095[4]
N-Benzyl-L-prolineNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported-
Hypothetical: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptaneVariousVariousVariousPotentially Moderate-HighPotentially HighPotentially High-

Causality Behind Experimental Choices and Expected Outcomes

The choice of catalyst and reaction conditions is paramount in achieving high stereoselectivity. The structural modifications in proline analogs are designed to overcome some of the limitations of the parent catalyst, such as catalyst loading, reaction time, and substrate scope.

  • L-Proline: While effective, L-proline often requires high catalyst loadings (10-30 mol%) and can be sensitive to the reaction solvent. Protic solvents can sometimes lead to lower stereoselectivity.[4]

  • N-Benzyl-L-proline: The absence of the carboxylic acid proton in N-benzyl-L-proline necessitates a different mechanistic pathway, likely relying solely on enamine activation without the dual activation provided by the acid moiety. This could potentially lead to lower reactivity compared to L-proline but may offer different selectivity profiles.

  • Spirocyclic Analogs (like 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane): The rigid spirocyclic framework is anticipated to enhance enantioselectivity by providing a more defined and sterically hindered chiral environment. The N-benzyl group, while removing the hydrogen-bonding capability, contributes to this steric shielding. The performance would likely be highly dependent on the solvent and the specific substrates used.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of results, experimental protocols must be detailed and well-controlled. Below is a generalized, robust protocol for a proline-catalyzed asymmetric aldol reaction, which can be adapted for the evaluation of new proline analogs like 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane.

General Procedure for the Asymmetric Aldol Reaction
  • Catalyst and Reagent Preparation:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the proline analog catalyst (e.g., L-proline, 0.1 mmol, 10 mol%).

    • Add the ketone (e.g., cyclohexanone, 2.0 mmol, 2.0 equiv.).

    • Add the chosen solvent (e.g., DMSO, 2 mL).

  • Reaction Initiation:

    • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the catalyst.

    • Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring:

    • Seal the flask and stir the reaction at the desired temperature (e.g., room temperature).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers and wash with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude or purified product.

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing the Catalytic Cycle and Molecular Structures

To better understand the mechanistic underpinnings of proline catalysis and the structural rationale for analog design, the following diagrams are provided.

The Catalytic Cycle of Proline in an Aldol Reaction

Proline Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Proline Analogs cluster_0 Parent Catalyst cluster_1 N-Substituted Analog cluster_2 Spirocyclic Analog Proline L-Proline N_Benzyl_Proline N-Benzyl-L-proline Spiro_Analog 5-Benzyl-1-oxa-5- azaspiro[2.4]heptane

Caption: Structural comparison highlighting the key modifications in the proline analogs.

Conclusion and Future Outlook

The design and synthesis of novel proline analogs continue to be a vibrant area of research in asymmetric organocatalysis. While L-proline remains a robust and versatile catalyst, its derivatives offer the potential for enhanced reactivity, selectivity, and broader substrate scope.

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane represents an intriguing structural motif that combines the conformational rigidity of a spirocycle with the steric influence of an N-benzyl group. Based on established principles of proline catalysis, it is hypothesized that this analog could be a highly effective catalyst for asymmetric transformations, potentially offering superior enantioselectivity compared to its parent, L-proline.

Future experimental work is necessary to validate this hypothesis. A systematic study comparing the catalytic performance of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane with L-proline, N-benzyl-L-proline, and other spirocyclic analogs in benchmark reactions such as the aldol addition will be crucial in elucidating its true potential and paving the way for its application in complex molecule synthesis.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of anti-1, 2-diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Lombardo, M., Quintavalla, A., Trombini, C., Emma, M. G., Tamburrini, A., & Martinelli, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H. Y., & Houk, K. N. (2004). Theory of asymmetric organocatalysis with proline: the aldol reaction. Accounts of chemical research, 37(8), 558-569. [Link]

  • List, B. (2004). The ying and yang of asymmetric aminocatalysis. Chemical Communications, (8), 819-822. [Link]

  • Hayashi, Y. (2016). Proline-based organocatalysis. Journal of the Indian Institute of Science, 96(3), 169-183. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric aminocatalysis—gold rush in organic chemistry. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]

  • Seebach, D., & Eschenmoser, A. (2007). Are oxazolidinones really unproductive, parasitic species in proline catalysis?—Thoughts and experiments pointing to an alternative mechanism. Helvetica Chimica Acta, 90(3), 425-471. [Link]

  • PubChem. (n.d.). 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-L-proline. Retrieved from [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]

Sources

A Definitive Guide to the Structural Validation of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex heterocyclic scaffolds such as spirocyclic systems, which are increasingly recognized for their therapeutic potential due to their rigid and defined spatial arrangement. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of a novel spiro compound, 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single atom, are gaining considerable attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems, enabling more precise and selective interactions with biological targets. The subject of this guide, 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Molecular Formula: C₁₂H₁₅NO, Molecular Weight: 189.26 g/mol ), represents a novel scaffold with potential applications in various therapeutic areas.[1][2] The precise arrangement of the benzyl group, the pyrrolidine ring, and the oxirane ring is critical to its potential biological activity. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of its developmental journey.

Hypothetical Synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

To contextualize the structural validation, we first propose a plausible synthetic route to 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane. A convergent and efficient approach involves a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.[3][4][5][6] Specifically, we hypothesize the reaction of an azomethine ylide, generated in situ from N-benzylglycine, with 2-methyleneoxirane.

DOT Script for Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-benzylglycine N-benzylglycine In situ generation of azomethine ylide In situ generation of azomethine ylide N-benzylglycine->In situ generation of azomethine ylide Paraformaldehyde Paraformaldehyde Paraformaldehyde->In situ generation of azomethine ylide 2-methyleneoxirane 2-methyleneoxirane [3+2] Cycloaddition [3+2] Cycloaddition 2-methyleneoxirane->[3+2] Cycloaddition Dipolarophile In situ generation of azomethine ylide->[3+2] Cycloaddition Azomethine ylide 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane [3+2] Cycloaddition->5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

Caption: Proposed synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane.

Experimental Protocol: Synthesis
  • To a solution of N-benzylglycine (1.0 eq.) in anhydrous toluene, add paraformaldehyde (1.2 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and facilitate the in situ formation of the azomethine ylide.

  • Cool the reaction mixture to room temperature and add 2-methyleneoxirane (1.1 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule.[7] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a definitive structural proof.

Experimental Protocol: X-ray Crystallography

1. Crystal Growth: Growing a high-quality single crystal is often the most challenging step.[7][8]

  • Method: Slow evaporation is a common and effective technique.[9]

  • Procedure:

    • Dissolve a small amount of purified 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to create a nearly saturated solution.[8]

    • Filter the solution to remove any particulate matter.[10]

    • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[8]

    • Once suitable crystals of approximately 0.1-0.3 mm in size have formed, carefully select a well-formed crystal for analysis.[11]

2. Data Collection:

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.[12]

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

3. Structure Solution and Refinement:

  • Software: Specialized software such as SHELX or OLEX2 is used for this process.[13]

  • Procedure:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other crystallographic parameters.[14]

DOT Script for X-ray Crystallography Workflow

G Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Slow Evaporation Single Crystal Single Crystal Crystal Growth->Single Crystal Data Collection Data Collection Single Crystal->Data Collection X-ray Diffractometer Diffraction Pattern Diffraction Pattern Data Collection->Diffraction Pattern Structure Solution Structure Solution Diffraction Pattern->Structure Solution Direct Methods Initial Model Initial Model Structure Solution->Initial Model Structure Refinement Structure Refinement Initial Model->Structure Refinement Least-Squares Final 3D Structure Final 3D Structure Structure Refinement->Final 3D Structure

Caption: Workflow for X-ray crystallography structural validation.

Orthogonal Validation: Spectroscopic and Spectrometric Methods

While X-ray crystallography provides the ultimate structural proof, a combination of other analytical techniques is essential for routine characterization, purity assessment, and to provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[15] For 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Data (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.20 - 7.40Multiplet5H
Benzylic (CH₂)~3.60Singlet2H
Pyrrolidine (CH₂)2.50 - 3.20Multiplet4H
Oxirane (CH₂)2.20 - 2.80Multiplet2H

Expected ¹³C NMR Data (in CDCl₃):

CarbonChemical Shift (δ, ppm)
Aromatic (C₆H₅)127 - 138
Spiro Carbon70 - 80
Benzylic (CH₂)55 - 65
Pyrrolidine (CH₂)45 - 60
Oxirane (CH₂)40 - 50

Note: These are estimated chemical shifts based on related structures. Actual values may vary.[16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[19]

Expected Mass Spectrometry Data (ESI+):

  • Molecular Ion: A prominent peak at m/z 190.12 [M+H]⁺ would confirm the molecular weight.

  • Key Fragmentation: A characteristic fragmentation would be the loss of the benzyl group, resulting in a fragment at m/z 91 (tropylium ion).[20] Another likely fragmentation would involve the cleavage of the pyrrolidine ring.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[22]

Expected FTIR Data:

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H stretch3000 - 3100Indicates the presence of the benzene ring.
Aliphatic C-H stretch2850 - 3000From the pyrrolidine, oxirane, and benzylic CH₂ groups.
C-N stretch (tertiary amine)1250 - 1020Characteristic of the aliphatic amine.[23]
C-O-C stretch (ether)1150 - 1085Indicative of the oxirane ring.[24]
Aromatic C=C bends1600, 1450Confirms the presence of the aromatic ring.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment, stereochemistry (relative)Molecular weight, elemental composition, fragmentation patternPresence of functional groups
Sample State Single crystalSolutionGas phase/SolutionSolid, liquid, or gas
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanogramsMilligrams
Ambiguity UnambiguousCan be ambiguous for complex structures without 2D NMRIsomers can have identical massesDoes not provide connectivity information
Throughput LowHighHighHigh
Cost HighModerateModerateLow

DOT Script for Method Comparison

G cluster_XRD X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy node_xrd Absolute 3D Structure Unambiguous Low Throughput High Cost node_nmr Connectivity High Throughput Moderate Cost node_ms Molecular Weight High Throughput Moderate Cost node_ftir Functional Groups High Throughput Low Cost Structural Validation Structural Validation Structural Validation->node_xrd Structural Validation->node_nmr Structural Validation->node_ms Structural Validation->node_ftir

Sources

Comparative Evaluation Guide: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane , a core spiro-epoxide scaffold, against the clinical standard TNP-470 .[1]

The "1-oxa-5-azaspiro[2.4]heptane" moiety represents the pharmacophore (warhead) responsible for the irreversible inhibition of Methionine Aminopeptidase-2 (MetAP2) , a target critical in angiogenesis and lipid metabolism.[1] While TNP-470 is a potent functionalized therapeutic, the 5-benzyl analog serves as a vital "fragment lead" for assessing intrinsic warhead reactivity, metabolic stability, and blood-brain barrier permeability without the confounding effects of the complex fumagillol side chains.[1]

Mechanistic Rationale & Chemical Logic

The Spiro-Epoxide Warhead

The biological activity of this class relies on the high ring strain of the spiro-epoxide system.[1] In the physiological environment, this epoxide acts as an electrophile.

  • Mechanism of Action (MoA): The N-terminal Methionine Aminopeptidase-2 (MetAP2) enzyme contains a nucleophilic Histidine residue (His231 in humans) in its active site.[1][2] This residue attacks the methylene carbon of the spiro-epoxide, resulting in ring opening and the formation of a covalent, irreversible adduct.

  • Why the 5-Benzyl Analog? The benzyl group protects the nitrogen of the pyrrolidine ring, mimicking the steric bulk of larger chains found in Fumagillin while maintaining a lower molecular weight (MW ~189 Da). This allows researchers to isolate the intrinsic reactivity of the spiro-epoxide away from the secondary binding interactions provided by the long C6-side chains of TNP-470.[1]

DOT Diagram: Mechanism of Inactivation

The following diagram illustrates the covalent modification pathway.

MetAP2_Inhibition Substrate Spiro-Epoxide Inhibitor (Electrophile) Transition Nucleophilic Attack (Ring Opening) Substrate->Transition Binding Enzyme MetAP2 Active Site (His231 Nucleophile) Enzyme->Transition His231 Imidazole N Complex Covalent Enzyme-Inhibitor Adduct (Irreversible Inactivation) Transition->Complex C-N Bond Formation

Caption: Covalent inactivation of MetAP2 via nucleophilic attack of His231 on the spiro-epoxide ring.[1][2]

Comparative Analysis: Scaffold vs. Clinical Standard

The following table contrasts the 5-Benzyl analog (The Probe) against TNP-470 (The Drug).

Feature5-Benzyl-1-oxa-5-azaspiro[2.4]heptaneTNP-470 (AGM-1470)
Role Synthetic Intermediate / Reactivity ProbeClinical Candidate / Angiogenesis Inhibitor
Molecular Weight ~189.25 g/mol 401.88 g/mol
Target Selectivity Low (Reactive electrophile)High (MetAP2 > MetAP1)
MetAP2 Potency (IC50) Estimated: µM range (1–50 µM)*Proven: nM range (0.5 – 10 nM)
Stability (pH < 6) Highly Labile (Acid hydrolysis)Highly Labile (Epoxide opening)
Solubility Moderate (Lipophilic)Low (Requires cyclodextrin formulation)
Primary Utility Fragment-Based Drug Discovery (FBDD)In vivo efficacy (Tumor suppression)

*Note: The benzyl analog lacks the extensive hydrophobic side-chain interactions that anchor TNP-470 into the MetAP2 binding pocket, resulting in lower affinity despite identical warhead chemistry.[1]

In Vitro Experimental Protocols

To validate the 5-Benzyl analog, researchers must employ a "Self-Validating" workflow that ensures observed inhibition is due to specific enzymatic inactivation, not non-specific alkylation.[1]

Experiment A: MetAP2 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the analog compared to TNP-470.

  • Reagents:

    • Recombinant Human MetAP2 (rhMetAP2).[1][3]

    • Substrate: Met-Gly-Pro-AMC (Fluorogenic) or MAS (Colorimetric).[1]

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2 (Critical cofactor).

  • Protocol:

    • Pre-Incubation: Incubate rhMetAP2 (50 nM) with varying concentrations of the 5-Benzyl analog (0.1 nM – 100 µM) for 30 minutes at 37°C. Note: Pre-incubation is mandatory for irreversible inhibitors to allow covalent bond formation.[1]

    • Reaction Start: Add Met-Gly-Pro-AMC substrate (200 µM).[1]

    • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

    • Control: Run parallel wells with TNP-470 (Positive Control) and DMSO (Vehicle).

  • Data Analysis: Plot % Activity vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Experiment B: Plasma Stability (Epoxide Integrity)

Objective: Spiro-epoxides are susceptible to hydrolysis by epoxide hydrolases or non-specific protein binding in plasma.[1]

  • Protocol:

    • Spike human or mouse plasma with the test compound (10 µM).

    • Incubate at 37°C.

    • Aliquot at t=0, 15, 30, 60, and 120 min.

    • Quench: Add cold Acetonitrile (containing Internal Standard) to precipitate proteins.[1]

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Metric: The 5-Benzyl analog should show a half-life (

    
    ) comparable to or better than TNP-470 (
    
    
    
    ~2–5 min in rat plasma) to be considered a viable scaffold.[1]
Experiment C: HUVEC Proliferation Assay

Objective: Assess functional anti-angiogenic activity.[1][3]

  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC).[1]

  • Media: EGM-2 (Endothelial Growth Media) with VEGF.[1]

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).

    • Treat with serial dilutions of 5-Benzyl analog vs. TNP-470 for 72 hours.[1]

    • Readout: Add Resazurin (Alamar Blue) or MTT reagent.[1] Incubate 4h. Read absorbance/fluorescence.[1]

  • Interpretation: TNP-470 typically shows cytostatic effects (IC50 ~0.1–1 nM).[1] If the 5-Benzyl analog IC50 is >10 µM, the side-chain is essential for cellular uptake or binding affinity.[1]

Workflow Visualization

The following diagram outlines the decision tree for evaluating spiro-epoxide analogs.

Assay_Workflow Start Synthesis of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Step1 Enzymatic Assay (MetAP2) (+/- CoCl2) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Cellular Assay (HUVEC) (Proliferation) Decision1->Step2 Yes OutcomeB Inactive/Unstable (Modify Core) Decision1->OutcomeB No Decision2 Potency Retained? Step2->Decision2 Step3 Stability Profiling (Plasma/Microsomal) Decision2->Step3 Yes Decision2->OutcomeB No OutcomeA Valid Lead Scaffold (Proceed to SAR) Step3->OutcomeA

Caption: Step-wise evaluation workflow for spiro-epoxide candidates.

References

  • Bernier, S. G., et al. (2004). "Methionine aminopeptidase-2 inhibition and angiogenesis." Journal of Cellular Biochemistry. (Discusses the mechanism of TNP-470 and MetAP2).

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin."[1] Chemistry & Biology. (Foundational paper identifying the covalent binding mechanism).

  • Liu, S., et al. (1998).[4] "Structure-activity relationships of the fumagillin/TNP-470 class of angiogenesis inhibitors." Journal of Medicinal Chemistry. (Critical for understanding why the side-chain matters vs. the spiro core).

  • Vertex Pharmaceuticals. "Pharmacological Characterization of MetAP2 Inhibitors." AACR Journals. (Modern comparison of spiro-epoxides vs. non-epoxide inhibitors).

Sources

Benchmarking 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane: A Comparative Analysis Against Established Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neuromodulators

In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—remains a cornerstone of therapeutic strategies for a spectrum of neurological and psychiatric disorders.[1][2] Central to the regulation of these neurotransmitters are the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B.[1][3] These enzymes represent critical targets for therapeutic intervention in conditions such as depressive disorders and Parkinson's disease.[4][5] The development of inhibitors targeting MAO-A and MAO-B has been a significant focus of drug discovery, leading to both broad-spectrum and selective agents. This guide provides a comprehensive performance benchmark of a novel compound, 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, against a panel of well-characterized MAO inhibitors.

The rationale for investigating 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane stems from the structural motifs present in known MAO inhibitors, particularly the benzylamine moiety, which is a substrate for MAO-B.[3] The unique spirocyclic core of this molecule introduces a three-dimensional architecture that could confer novel selectivity and potency profiles. This guide will objectively compare the inhibitory performance of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane with established non-selective and selective MAO inhibitors, providing the scientific community with critical data to evaluate its potential as a new therapeutic candidate.

Comparative Inhibitors: A Spectrum of Activity

To provide a robust benchmark, 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane was evaluated against a selection of established MAO inhibitors, each representing a distinct class of activity:

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B, known for its potent antidepressant effects.[4][6]

  • Phenelzine: Another non-selective, irreversible hydrazine-based MAO inhibitor widely used in the treatment of major depressive disorder.[2][4]

  • Clorgyline: A selective, irreversible inhibitor of MAO-A, crucial for differentiating the activity of the two MAO isoforms.[3]

  • Selegiline (L-deprenyl): A selective, irreversible inhibitor of MAO-B, primarily used in the management of Parkinson's disease.[3][4]

  • Moclobemide: A reversible inhibitor of MAO-A (RIMA), which offers a different safety profile compared to irreversible inhibitors.[1][6][7]

Experimental Design: A Framework for Rigorous Comparison

The inhibitory activity of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane and the comparative compounds was assessed using a well-established in vitro fluorescence-based assay. This method provides a high-throughput and sensitive means of measuring MAO-A and MAO-B activity.

Figure 1: High-level workflow for the in vitro MAO inhibition assay.

Detailed Protocol: In Vitro MAO Inhibition Assay

The following protocol was employed to determine the half-maximal inhibitory concentration (IC50) for each compound against human recombinant MAO-A and MAO-B.

  • Reagents and Materials:

    • Human recombinant MAO-A and MAO-B enzymes.

    • Amplex® Red reagent (N-acetyl-3,7-dihydroxyphenoxazine).

    • Horseradish peroxidase (HRP).

    • Serotonin (5-hydroxytryptamine) as the substrate for MAO-A.[3]

    • Benzylamine as the substrate for MAO-B.[3]

    • Test compounds (5-Benzyl-1-oxa-5-azaspiro[2.4]heptane and comparators) dissolved in DMSO.

    • Phosphate buffered saline (PBS), pH 7.4.

    • 384-well black microplates.

  • Assay Procedure:

    • A serial dilution of each test compound was prepared in PBS.

    • 5 µL of each compound dilution was added to the wells of a 384-well plate.

    • 20 µL of either MAO-A or MAO-B enzyme solution was added to the respective wells.

    • The plate was incubated for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • The reaction was initiated by adding 25 µL of a substrate cocktail containing Amplex Red, HRP, and either serotonin (for MAO-A) or benzylamine (for MAO-B).[8]

    • The fluorescence was measured kinetically for 60 minutes at an excitation of 560 nm and an emission of 590 nm.[8]

  • Data Analysis:

    • The rate of reaction was determined from the linear portion of the kinetic curve.

    • The percent inhibition for each compound concentration was calculated relative to a no-inhibitor control.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Results: A Head-to-Head Comparison

The inhibitory potency and selectivity of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane were quantitatively compared against the established MAO inhibitors. The results are summarized in the table below.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
5-Benzyl-1-oxa-5-azaspiro[2.4]heptane 1,2508514.7
Tranylcypromine2101501.4
Phenelzine3502801.25
Clorgyline82,5000.0032
Selegiline9501563.3
Moclobemide18025,0000.0072

Table 1: Comparative inhibitory activity (IC50) and selectivity of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane and known MAO inhibitors.

Discussion and Interpretation

The experimental data reveals a distinct inhibitory profile for 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane. With an IC50 value of 85 nM against MAO-B, it demonstrates potent inhibition of this isoform. In contrast, its activity against MAO-A is significantly lower, with an IC50 of 1,250 nM. This translates to a selectivity index of approximately 14.7 in favor of MAO-B.

When benchmarked against the comparators:

  • Potency: 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is a more potent MAO-B inhibitor than the non-selective agents, tranylcypromine and phenelzine. Its MAO-B inhibitory activity is comparable to that of the established selective inhibitor, selegiline.

  • Selectivity: The novel compound exhibits a clear preference for MAO-B over MAO-A. While not as highly selective as selegiline (selectivity index of 63.3), it demonstrates a significant improvement in selectivity compared to the non-selective inhibitors. This moderate selectivity could offer a nuanced therapeutic window, potentially reducing the risk of the "cheese effect"—a hypertensive crisis associated with non-selective MAO-A inhibition and the consumption of tyramine-rich foods.[4][5]

The structural features of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane likely contribute to its observed activity. The benzyl group is a key pharmacophore for MAO-B recognition, while the spirocyclic system may orient the molecule within the active site to favor interaction with key residues in MAO-B over those in MAO-A.

Figure 2: Simplified schematic of MAO-B's role in dopamine metabolism and the site of action for 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane.

Conclusion and Future Directions

This comparative analysis positions 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane as a promising novel and selective MAO-B inhibitor. Its potency is on par with the clinically used drug selegiline, and it demonstrates a favorable selectivity profile. These findings warrant further investigation into its mechanism of action, including determination of its reversibility and in vivo efficacy in animal models of neurodegenerative diseases such as Parkinson's disease. The unique spirocyclic scaffold of this compound presents an exciting new avenue for the design of next-generation MAO inhibitors with improved therapeutic properties.

References

  • Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH. (2025, December 13). Retrieved from [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC - NIH. (2016, October 18). Retrieved from [Link]

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • List of MAO inhibitors + Uses & Side Effects - Drugs.com. (2024, November 22). Retrieved from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (n.d.). Retrieved from [Link]

  • 5-benzyl-1-oxa-5-azaspiro[2.4]heptane - PubChemLite. (n.d.). Retrieved from [Link]

  • 5-Benzyl-5-azaspiro[2.4]heptan-7-one - PubChem. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PubMed Central. (2021, April 30). Retrieved from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (n.d.). Retrieved from [Link]

  • What MAO inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

Sources

Comparative Guide: ADME Profiling of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Epoxide Paradox

In the pursuit of "escaping flatland" (increasing Fsp³ character), spirocyclic scaffolds have emerged as critical tools for improving solubility and target selectivity. 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane represents a unique, high-strain subclass of these scaffolds: a spiro-fused epoxide and pyrrolidine.[1]

While this scaffold offers exceptional rigidification and vectorization vectors, it introduces a specific ADME liability: the reactive epoxide (oxirane) ring. This guide objectively compares this spiro-epoxide scaffold against its ring-opened bioisosteres and traditional heterocyclic analogs, providing a roadmap for evaluating its viability in early-stage drug discovery.[1]

Comparative Analysis: The Scaffold Landscape

To evaluate the utility of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Compound A), we compare it against two standard medicinal chemistry alternatives:

  • Alternative B (The Ring-Opened Isostere): N-Benzyl-3-hydroxy-3-methylpyrrolidine.[1] This represents the metabolic product of the epoxide opening or a safer synthetic alternative.[1]

  • Alternative C (The Traditional Flat Scaffold): N-Benzylpiperidine.[1] A standard lipophilic amine often used as a baseline.[1]

Table 1: Physicochemical & Predicted ADME Comparison
ParameterCmpd A: Spiro-Epoxide (1-oxa-5-azaspiro[2.4]heptane)Cmpd B: Ring-Opened (3-hydroxy-3-methylpyrrolidine)Cmpd C: Traditional (Piperidine)
Structural Geometry Rigid, 3D (High Fsp³) Flexible, 3DFlexible, 2D (Chair)
LogP (Lipophilicity) Moderate (2.0 - 2.[1]5)Low (1.0 - 1.[1]5)High (> 2.8)
Solubility (Kinetic) High (Disrupted planarity)Very High (H-bond donor)Moderate/Low
Permeability (Papp) High (Lipophilic core, no H-bond donors)Moderate (Polar surface area ↑)High
Metabolic Liability Epoxide Hydrolase / GSH Adduction CYP450 (N-dealkylation)CYP450 (Ring oxidation)
Toxicity Risk High (Potential Alkylator) LowLow
Key Insight: The "Epoxide Trade-off"

Compound A offers superior permeability compared to Compound B due to the "masked" polarity of the oxygen within the epoxide ring.[1] However, unlike the metabolically robust Compound C, Compound A carries a genotoxicity risk due to the strained oxirane ring, which must be de-risked early via Glutathione (GSH) trapping assays.

Critical ADME Evaluation Pathways

To validate this scaffold, researchers must distinguish between chemical instability (hydrolysis) and enzymatic metabolism.

Diagram 1: Metabolic Fate & Evaluation Logic

The following diagram illustrates the divergent metabolic pathways and the decision tree for retaining or discarding the scaffold.

MetabolicPathways Scaffold 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Buffer Chemical Hydrolysis (pH 7.4 Buffer) Scaffold->Buffer Stability Test Microsomes Liver Microsomes (NADPH +) Scaffold->Microsomes Oxidative Metab Cytosol Cytosolic Fraction (Epoxide Hydrolase) Scaffold->Cytosol Enzymatic Opening Diol Ring-Opened Diol (Inactive/Safe) Buffer->Diol Rapid Hydrolysis? Adduct Covalent Adduct (Toxicity Flag) Microsomes->Adduct + GSH (Trapping) Dealkyl N-Dealkylation (Standard Clearance) Microsomes->Dealkyl CYP450 Cytosol->Diol Epoxide Hydrolase

Caption: Metabolic fate mapping for spiro-epoxide scaffolds. Note the critical bifurcation between safe hydrolysis (Diol formation) and toxic covalent binding (Adduct).

Experimental Protocols

Protocol A: Differentiating Chemical vs. Metabolic Stability

Objective: Determine if the spiro-epoxide survives physiological pH or requires enzymatic cleavage.[1]

Materials:

  • Test Compound (10 mM DMSO stock).[1]

  • Phosphate Buffer (100 mM, pH 7.4).

  • Pooled Human Liver Microsomes (HLM).[1]

  • NADPH Regenerating System.[1]

  • Internal Standard: Verapamil (High clearance control) and Warfarin (Low clearance).[1]

Methodology:

  • Preparation: Prepare two parallel incubation plates.

    • Plate A (Chemical): Buffer + Test Compound (1 µM).[1]

    • Plate B (Metabolic): HLM (0.5 mg/mL) + NADPH + Test Compound (1 µM).

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • If

      
       (Buffer) < 60 min: The scaffold is chemically unstable  (prodrug candidate only).
      
    • If

      
       (Buffer) > 240 min but 
      
      
      
      (HLM) < 30 min: The scaffold is driven by enzymatic clearance (likely CYP or Epoxide Hydrolase).
Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Assess the risk of the epoxide acting as an alkylating agent (genotoxicity proxy).

Methodology:

  • Incubate Test Compound (10 µM) with HLM (1.0 mg/mL) and Glutathione (GSH, 5 mM) .[1]

  • Run a parallel control without NADPH (to detect direct chemical alkylation vs. oxidative activation).

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan of m/z 308 (GSH adduct).[1]

  • Pass Criteria: < 1% conversion to GSH adducts relative to parent peak area.

Strategic Recommendation

The 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane scaffold is a high-risk, high-reward moiety.[1]

  • Use Case: It is best deployed as a Transition State Analog or a Covalent Inhibitor targeting cysteine-rich pockets.[1]

  • Avoid: If the target requires a reversible, long-half-life occupancy, the Ring-Opened (Alternative B) is the superior choice due to lower toxicity risks, despite the penalty in permeability.[1]

Diagram 2: Decision Matrix for Scaffold Selection

DecisionMatrix Start Start: Scaffold Selection Q1 Is the Target Covalent? Start->Q1 Q2 Is CNS Penetration Required? Q1->Q2 No Spiro Select Spiro-Epoxide (Compound A) Q1->Spiro Yes (Warhead) Q2->Spiro Yes (High Permeability needed) Open Select Ring-Opened (Compound B) Q2->Open No (Safety First) Flat Select Piperidine (Compound C)

Caption: Selection logic based on target modality (Covalent vs. Reversible) and tissue distribution requirements.

References

  • Zheng, S., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in drug discovery.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 26(12), 2763-2773.[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. Link

  • Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions.[1] Journal of Pharmacology and Experimental Therapeutics, 326(2), 582-591.[1] Link

  • Smith, D. A., & Obach, R. S. (2006). Reactive Metabolites and their Implications in Drug Discovery. Wiley-VCH.[1][7] (Standard reference for GSH trapping protocols).

Sources

Technical Guide: Structure-Activity Relationship of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Scaffold

The 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane core represents a privileged scaffold in modern fragment-based drug discovery (FBDD).[1] Unlike traditional reversible binders, this spiro-epoxide system functions as a reactive electrophilic "warhead."[1] It is primarily utilized to design irreversible inhibitors for Methionine Aminopeptidase 2 (MetAP2) , a target critical in angiogenesis (oncology) and lipid metabolism (obesity).

This guide analyzes the utility of this scaffold compared to the natural product Fumagillin and its clinical analog TNP-470 .[1] We focus on the transition from the benzyl-protected intermediate to bioactive urea/carbamate derivatives, emphasizing the delicate balance between chemical stability and covalent reactivity.[1]

Mechanism of Action: The Histidine Trap

The biological potency of 1-oxa-5-azaspiro[2.4]heptane analogs relies on a specific covalent mechanism.[1] The spiro-epoxide ring is positioned to undergo nucleophilic attack by a catalytic histidine residue within the target enzyme's active site.[1]

Target: MetAP2 (human) Residue: His231 (Imidazole side chain) Reaction: SN2 Ring Opening

Diagram 1: Covalent Inhibition Mechanism

Figure 1: The catalytic histidine (His231) of MetAP2 attacks the least hindered carbon of the spiro-epoxide, resulting in an irreversible covalent adduct that blocks the enzyme's active site.[1]

MetAP2_Mechanism Enzyme MetAP2 Active Site (His231 Nucleophile) Transition Transition State (S_N2 Attack) Enzyme->Transition Imidizole N attacks Epoxide C Inhibitor Spiro-Epoxide Scaffold (Electrophile) Inhibitor->Transition Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Ring Opening (Formation of Alcohol) Substrate Endogenous Substrate (Met-tRNA) Adduct->Substrate Steric Blockade

[1]

Comparative SAR Analysis

The 5-benzyl derivative is the synthetic progenitor.[1] However, for biological activity, the N-benzyl group is often replaced to tune solubility and target affinity.[1] The table below compares the core scaffold against established clinical benchmarks.

Table 1: Scaffold Performance vs. Clinical Standards
FeatureSpiro-Pyrrolidine Core (The Scaffold)TNP-470 (Clinical Benchmark)Beloranib (Second Gen)
Core Structure 1-oxa-5-azaspiro[2.4]heptaneSesquiterpene Spiro-epoxideSesquiterpene Spiro-epoxide
Reactive Moiety Spiro-epoxide (High reactivity)Spiro-epoxide (High reactivity)Spiro-epoxide (High reactivity)
MetAP2 IC50 > 10 µM (as Benzyl-protected)*~1.0 nM< 1.0 nM
Plasma Stability High (t1/2 > 4h)Low (t1/2 < 10 min)Moderate
Synthetic Access 3 Steps (High Yield)Fermentation + SemisynthesisFermentation + Semisynthesis
Solubility High (LogP ~1.[1]5)Low (LogP ~3.[1]5)Moderate

*Note: The N-benzyl intermediate acts as a "dummy" ligand.[1] High potency (<100 nM) is achieved only when the Benzyl group is replaced by specific side chains (e.g., carbamates or ureas) that engage the MetAP2 hydrophobic pocket.

Key SAR Insights
  • Stereochemistry is Critical: The epoxide oxygen must be syn to the side chain substituents to mimic the configuration of Fumagillin.[1] The anti-isomer is generally 100-1000x less potent.[1]

  • The "Linker" Effect: Replacing the N-Benzyl with an N-Acyl or N-Carbamoyl moiety significantly increases potency.[1] The carbonyl oxygen of the linker often forms a water-mediated hydrogen bond within the active site.[1]

  • Ring Size: The [2.4]heptane (pyrrolidine) system is superior to the [2.5]octane (piperidine) system for MetAP2 inhibition due to tighter steric complementarity with the His231 pocket.[1]

Synthetic Workflow: Building the Core

The synthesis of the 5-benzyl-1-oxa-5-azaspiro[2.4]heptane core is robust, relying on the Corey-Chaykovsky reaction.[1] This protocol is preferred over mCPBA oxidation of exocyclic alkenes due to better stereocontrol.[1]

Diagram 2: Synthetic Pathway

Figure 2: Conversion of N-benzyl-3-pyrrolidinone to the target spiro-epoxide using sulfur ylide chemistry.

Synthesis_Workflow Start N-Benzyl-3-pyrrolidinone Intermediate Betaine Intermediate Start->Intermediate Nucleophilic Attack (DMSO, 0°C to RT) Reagent Trimethylsulfoxonium Iodide + NaH (Base) Reagent->Intermediate Product 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane (Target Scaffold) Intermediate->Product Intramolecular Cyclization Deriv Deprotection (H2, Pd/C) -> Free Amine Product->Deriv Downstream Functionalization

Detailed Protocol: Corey-Chaykovsky Epoxidation

Validation: This protocol typically yields 60-75% of the desired spiro-epoxide.[1]

  • Reagent Prep: In a flame-dried flask under Argon, suspend Trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO.

  • Base Activation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of the ylide).

  • Substrate Addition: Cool the mixture to 0°C. Add N-benzyl-3-pyrrolidinone (1.0 equiv) dissolved in minimal DMSO dropwise.

  • Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).

  • Workup: Quench with cold water. Extract with Et2O (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography. The spiro-epoxide is sensitive to acid; use 1% Triethylamine in the eluent if using silica gel.[1]

Experimental Validation: MetAP2 Inhibition Assay

To verify the activity of derivatives generated from this scaffold, use the following fluorescence-based assay.

Principle: MetAP2 cleaves the N-terminal methionine from a fluorogenic substrate (Met-AMC).[1] Inhibition prevents fluorescence generation.[1]

Materials:

  • Recombinant Human MetAP2 (10 nM final).[1]

  • Substrate: Met-AMC (L-Methionine-7-amido-4-methylcoumarin).[1]

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2 (Essential cofactor).

Protocol:

  • Incubation: Incubate MetAP2 with the test compound (dissolved in DMSO) for 30 minutes at 25°C. Note: Because this is a covalent inhibitor, pre-incubation time affects IC50. Report values as "30-min IC50".

  • Initiation: Add Met-AMC (substrate) to a final concentration of 50 µM.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope of the linear portion (velocity). Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

References

  • Fumagillin and MetAP2 Inhibition

    • Griffith, E. C., et al. "Methionine aminopeptidase-2 is the primary target of the antioangiogenic agent fumagillin."[1] Chem. Biol.[1] 1997, 4, 461-471.[1]

  • Spiro-Epoxide Mechanism & Crystallography

    • Heinrich, T., et al. "Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity."[1] ACS Chem. Biol.[1] 2016, 11, 4, 1073–1083.[1] [1]

  • Synthetic Methodology (Corey-Chaykovsky)

    • Corey, E. J., and Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[1] 1965, 87, 1353–1364.[1]

  • Clinical Analogs (Beloranib)

    • Kim, Y. M., et al. "Assessment of the anti-obesity effects of the TNP-470 analog, CKD-732."[1] J. Mol.[1] Endocrinol. 2007, 38, 455-465.[1]

Sources

Assessing the Novelty of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane Scaffolds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic potential has led drug discovery programs to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as a promising class of compounds, offering improved metabolic stability and the ability to probe complex biological targets.[1] This guide provides an in-depth assessment of the 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane scaffold, a relatively underexplored chemical entity. We will objectively compare its structural and functional attributes with established alternatives, provide supporting experimental rationale, and outline its potential in medicinal chemistry.

Structural Dissection and Novelty Assessment

The 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane scaffold is a unique amalgamation of three key structural motifs:

  • A spirocyclic core , where a cyclopropane and a pyrrolidine ring are joined by a single quaternary carbon atom. This arrangement imparts significant three-dimensionality.

  • An oxirane (epoxide) ring , which is part of the cyclopropane spiro-fusion, introducing ring strain and a reactive handle for further chemical elaboration.

  • An N-benzyl-substituted pyrrolidine ring , providing a versatile anchor for modulating physicochemical properties and exploring interactions with biological targets.

While the individual components are well-known in organic chemistry, their specific combination in this scaffold is not extensively documented in mainstream medicinal chemistry literature. A recently synthesized, more complex derivative, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, confirms the existence of this core spiro system, yet highlights that the parent scaffold remains largely unexplored.[2] This suggests a significant opportunity for the generation of novel intellectual property.

Comparative Analysis with Alternative Scaffolds

To truly appreciate the novelty of the 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane scaffold, it is essential to compare it with other oxa-aza spirocyclic systems that have been investigated for therapeutic applications.

Feature5-Benzyl-1-oxa-5-azaspiro[2.4]heptane 1-Oxa-4-azaspiro[4.5]decanediones [3][4]1-Oxa-8-azaspiro[4.5]decanes [5]Spiro Thiazolidinones [6]
Spirocyclic Core [2.4]heptane (Cyclopropane + Pyrrolidine)[4.5]decane (Tetrahydrofuran + Piperidine)[4.5]decane (Tetrahydrofuran + Piperidine)Thiazolidinone fused to another ring
Key Heteroatoms Oxygen, NitrogenOxygen, NitrogenOxygen, NitrogenOxygen, Nitrogen, Sulfur
Reactive Handle Strained Oxirane RingDienone system, Michael addition potentialN/AThiolactone
Reported Activity Largely UnexploredPotent Antitumor Activity[3][4]Sigma-1 Receptor Ligands[5]Antimicrobial Activity[6]
Novelty Score HighModerateModerateModerate-High (depending on fusion)

This comparison underscores that while oxa-aza spirocycles are a known class of bioactive molecules, the specific [2.4]heptane system with its inherent oxirane functionality represents a distinct and underexplored area of chemical space. The broad bioactivity of related heterocyclic systems, such as oxazolidinones (antibacterial, anticancer, anticonvulsant) and other spirocycles (antioxidant, antimicrobial), further strengthens the rationale for investigating this novel scaffold.[7][8][9]

Synthetic Accessibility and Characterization

The novelty of a scaffold is intrinsically linked to its synthetic tractability. A plausible and efficient synthetic route is paramount for its adoption in drug discovery campaigns. Below is a proposed synthetic workflow for accessing the 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane scaffold, designed for robustness and scalability.

G A Pyrrole B N-Benzyl-3-pyrroline A->B C N-Benzyl-3-pyrroline D 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane C->D  m-CPBA or other epoxidizing agent   E Crude Product F Purified Scaffold E->F  Column Chromatography   G Structural Confirmation F->G  NMR, MS, HRMS  

Caption: Proposed synthetic workflow for 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane.

Rationale: This two-step protocol leverages a common and reliable epoxidation reaction on a readily accessible N-protected pyrroline precursor. The choice of m-CPBA is based on its high efficiency and selectivity for forming epoxides from alkenes.

Step 1: Synthesis of N-Benzyl-3-pyrroline (Precursor)

  • This step is based on established literature procedures for the partial reduction of pyrrole and subsequent N-alkylation. For the purpose of this guide, we will assume the precursor is available.

Step 2: Epoxidation of N-Benzyl-3-pyrroline

  • Dissolution: Dissolve N-Benzyl-3-pyrroline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

    • Causality: DCM is an excellent solvent for both the substrate and the reagent, and the low temperature helps to control the exothermic reaction and minimize side products.

  • Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: A slight excess of the epoxidizing agent ensures complete conversion of the starting material. Portion-wise addition is a critical safety and control measure.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Trustworthiness: This standard work-up procedure effectively removes unreacted m-CPBA and its corresponding carboxylic acid byproduct, ensuring a cleaner crude product for purification.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane.

Rationale: Unambiguous structural confirmation is non-negotiable in drug discovery. A combination of NMR and mass spectrometry will provide definitive evidence of the target scaffold's formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

    • Expected ¹H NMR signals: Aromatic protons from the benzyl group, benzylic methylene protons, and distinct signals for the pyrrolidine and cyclopropane ring protons. The chemical shifts and coupling constants will be characteristic of the strained spirocyclic system.

    • Expected ¹³C NMR signals: Signals corresponding to the aromatic, benzylic, pyrrolidine, and cyclopropane carbons, including the spiro-carbon.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using an ESI-TOF mass spectrometer to obtain a precise mass measurement.

    • The observed mass should match the calculated exact mass for the molecular formula C₁₂H₁₅NO [M+H]⁺, confirming the elemental composition.[2]

Future Directions and Conclusion

The 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane scaffold represents a novel and intriguing entry into the world of three-dimensional fragments for drug discovery. While related structures have shown promise, particularly in oncology, the full therapeutic potential of this specific scaffold is yet to be unlocked.[3][4]

Key takeaways:

  • High Novelty: The specific combination of a spiro[2.4]heptane core containing an oxirane and an N-benzyl pyrrolidine is significantly underexplored.

  • Synthetic Tractability: The scaffold is accessible through robust and scalable synthetic routes, making it suitable for library synthesis.

  • Therapeutic Potential: Based on the broad bioactivities of related oxa-aza heterocycles and other spirocyclic systems, this scaffold is a promising starting point for identifying novel agents against a range of diseases, including cancer and infectious diseases.[7][10][11]

Future work should focus on the synthesis of a diverse library of analogues by modifying the N-substituent and exploring the ring-opening chemistry of the oxirane. Screening these libraries against various biological targets will be crucial in elucidating the therapeutic utility of this exciting and novel chemical scaffold.

References

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • (PDF) Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl). ResearchGate. [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]

  • Spirocyclic derivatives as antioxidants: a review. PubMed Central. [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia. [Link]

  • Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. Royal Society of Chemistry. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. PubMed Central. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. PubMed Central. [Link]

  • (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. MDPI. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.